trans-4-(Aminomethyl)cyclohexanecarboxamide
説明
特性
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILLSRLAWUTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tranexamic Acid: From a Post-War Discovery to a Lifesaving Essential Medicine
An In-depth Technical Guide on the Discovery, Mechanism, and Clinical Development of trans-4-(Aminomethyl)cyclohexanecarboxamide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, widely known as tranexamic acid (TXA). Born from the persistent research of Japanese scientists Shosuke and Utako Okamoto in the post-war era, TXA has evolved from a compound of academic interest to an essential medicine credited with saving countless lives from hemorrhagic events. This document will delve into the scientific journey of its discovery, elucidate its molecular mechanism as a potent antifibrinolytic agent, chart its path through pivotal clinical trials, and underscore the critical importance of its stereochemistry. Intended for researchers, scientists, and drug development professionals, this guide synthesizes historical context with rigorous scientific detail to provide a complete picture of this remarkable therapeutic agent.
The Genesis of an Antifibrinolytic: A Post-War Pursuit
In the aftermath of World War II, Japan faced numerous public health challenges, with postpartum hemorrhage being a significant cause of maternal mortality. It was against this backdrop that the husband-and-wife research team, Dr. Shosuke Okamoto and Dr. Utako Okamoto, embarked on a mission to find a potent hemostatic agent. Their initial research focused on the known but weak antifibrinolytic properties of epsilon-aminocaproic acid (EACA).
Driven by the desire to create a more effective treatment, the Okamotos systematically synthesized and screened a series of related compounds. This painstaking work, often conducted with limited resources including their own blood for experiments, led to the synthesis of this compound in 1962. Their findings, published in the Keio Journal of Medicine, revealed that this new compound was approximately 27 times more potent than EACA in inhibiting fibrinolysis.
Despite the profound implications of their discovery, the medical community at the time was slow to recognize its potential. Dr. Utako Okamoto, in particular, faced significant barriers in a male-dominated scientific environment and was unable to persuade obstetricians to conduct trials for postpartum hemorrhage during her most active years. It would take several decades for large-scale clinical trials to finally validate the immense life-saving potential she had envisioned.
Molecular Mechanism of Action: Competitive Inhibition of Plasminogen
Tranexamic acid is a synthetic analog of the amino acid lysine. Its therapeutic effect lies in its ability to potently inhibit fibrinolysis, the enzymatic process of breaking down blood clots. The key steps in its mechanism are as follows:
-
The Fibrinolytic Cascade: The process of clot dissolution is primarily mediated by the enzyme plasmin. Plasmin is derived from its inactive precursor, plasminogen, through the action of activators like tissue plasminogen activator (t-PA).
-
Lysine Binding Sites: Plasminogen contains specific regions known as lysine-binding sites. These sites are crucial for binding to the fibrin mesh of a blood clot, a necessary step for localized plasmin activation and subsequent clot degradation.
-
Competitive Inhibition: Tranexamic acid exerts its effect by reversibly binding to these lysine-binding sites on plasminogen. By occupying these sites, TXA competitively blocks plasminogen from binding to fibrin.
-
Stabilization of the Clot: This inhibition of plasminogen-fibrin interaction prevents the conversion of plasminogen to plasmin on the clot surface, thereby stabilizing the fibrin matrix and preventing premature clot breakdown.
This mechanism makes TXA highly effective in conditions characterized by excessive fibrinolysis, such as major trauma, surgery, and postpartum hemorrhage.
A Technical Guide to the Biological Pathways Modulated by Tranexamic Acid (AMCHA)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
Trans-4-(aminomethyl)cyclohexanecarboxamide, widely known as Tranexamic Acid (TXA), is a synthetic lysine analog with potent antifibrinolytic properties.[1][2] While its primary clinical application is to prevent or reduce hemorrhage by stabilizing fibrin clots, its mechanism of action extends beyond simple hemostasis.[1][3] TXA's core function is the competitive inhibition of plasminogen activation, a central node in a web of interconnected biological pathways.[4][5] This guide provides an in-depth exploration of the molecular interactions of TXA, detailing its profound effects on fibrinolysis, inflammation, the kinin-kallikrein system, and extracellular matrix remodeling. By elucidating these pathways and providing validated experimental protocols, this document serves as a comprehensive resource for researchers aiming to understand and leverage the multifaceted biological impact of TXA.
The Core Mechanism: Competitive Inhibition of the Plasminogen-Plasmin System
The cornerstone of TXA's activity lies in its structural similarity to the amino acid lysine.[2] The plasminogen protein contains several specific regions known as lysine-binding sites (LBS) which are crucial for its function.[6] These sites allow plasminogen and its active form, plasmin, to bind to fibrin within a blood clot.[7] This binding localizes the fibrinolytic activity, ensuring that clot dissolution is targeted and efficient.
Tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) are the key enzymes that convert plasminogen into the active serine protease, plasmin.[8] This conversion is significantly accelerated when both plasminogen and its activators are bound to the fibrin surface.[6]
TXA exerts its effect by competitively binding to the lysine-binding sites on plasminogen with high affinity.[6][7] This occupation of the LBS prevents plasminogen from attaching to the fibrin meshwork.[3][9] Consequently, the localized activation of plasminogen to plasmin is dramatically reduced, the fibrin clot is shielded from enzymatic degradation, and hemostasis is maintained.[1][10] At higher concentrations, TXA can also non-competitively inhibit plasmin directly, though its primary mechanism is at the plasminogen level.[2][4]
Key Biological Pathways Modulated by Tranexamic Acid
The inhibition of plasmin formation has cascading effects on several other interconnected physiological systems. Plasmin is a promiscuous protease with a range of substrates beyond fibrin.
The Kinin-Kallikrein System and Angioedema
The kinin-kallikrein system is a critical pathway for regulating inflammation, blood pressure, and vascular permeability. A key product of this system is bradykinin, a potent vasodilator. Plasmin can activate this system by converting prekallikrein to kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[11][12]
In conditions like hereditary angioedema (HAE) or ACE inhibitor-induced angioedema, excessive bradykinin production leads to localized, severe swelling.[13][14] By inhibiting the conversion of plasminogen to plasmin, TXA indirectly downregulates the activation of the kallikrein cascade, thereby reducing the pathological production of bradykinin.[11][13] This makes TXA an effective prophylactic treatment for reducing the frequency and severity of angioedema attacks.[13][15]
Inflammation and Immune Modulation
The plasminogen-plasmin system is deeply intertwined with inflammatory processes. Plasmin can directly cleave and activate complement proteins, such as C3 and C5, generating potent pro-inflammatory anaphylatoxins like C5a.[16] It can also trigger chemotaxis and the release of inflammatory cytokines from immune cells.[17]
TXA's influence on inflammation is complex and context-dependent. By blocking plasmin generation, TXA can exhibit anti-inflammatory effects.[18][19] For instance, studies in orthopedic surgery have shown that TXA administration is associated with decreased levels of inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6).[18] However, the effect can vary depending on the primary plasminogen activator present. TXA effectively blocks tPA-mediated plasmin generation on clots but can augment uPA-mediated plasmin generation in tissues, which could potentially enhance localized inflammation in certain scenarios.[16] Furthermore, TXA has been shown to modulate the immune response by enhancing immune-activating markers on myeloid and lymphoid cells, which may contribute to reduced rates of post-surgical infection.[17]
Extracellular Matrix (ECM) Remodeling
Tissue remodeling, whether in development, wound healing, or pathology, requires the controlled degradation of the extracellular matrix (ECM). The plasmin system plays a pivotal role in this process, primarily through the activation of Matrix Metalloproteinases (MMPs).[8][20] Many MMPs are synthesized as inactive zymogens (pro-MMPs) that require proteolytic cleavage for activation. Plasmin is a key activator for several pro-MMPs, including pro-MMP-1, -3, and -9.[21][22]
Once activated, these MMPs can degrade major ECM components like collagen and elastin, facilitating cell migration and tissue restructuring.[22][23] By inhibiting plasmin formation, TXA can indirectly reduce the activation of MMPs, thereby attenuating ECM degradation.[20] This has implications for conditions characterized by excessive tissue remodeling, such as aneurysm formation and certain aspects of cancer metastasis where plasmin-mediated MMP activation is a critical step.[23]
Summary of Affected Pathways
| Pathway | Key Molecular Target(s) | Effect of Tranexamic Acid | Consequence |
| Fibrinolysis | Plasminogen Lysine Binding Sites | Competitive Inhibition | Stabilization of fibrin clots; prevention of hemorrhage.[1][3] |
| Kinin-Kallikrein | Plasmin-mediated Kallikrein activation | Indirect Inhibition | Reduced bradykinin production; prophylaxis for angioedema.[12][13] |
| Inflammation | Plasmin-mediated complement activation; Cytokine release | Context-dependent Modulation | Reduced systemic inflammatory markers (e.g., IL-6, CRP); potential immunomodulation.[16][18] |
| ECM Remodeling | Plasmin-mediated pro-MMP activation | Indirect Inhibition | Decreased activation of MMPs; reduced degradation of ECM components.[21][22] |
Experimental Validation: A Methodological Approach
To quantitatively assess the bioactivity of TXA, an in vitro chromogenic plasmin activity assay is a robust and reliable method. This assay provides a direct measure of TXA's ability to inhibit the enzymatic activity of plasmin.
Principle of the Chromogenic Assay
The assay utilizes a synthetic chromogenic substrate that mimics the natural substrate of plasmin. This substrate consists of a short peptide sequence recognized by plasmin, covalently linked to a chromophore, typically p-nitroaniline (pNA). When active plasmin cleaves the peptide sequence, pNA is released. Free pNA has a distinct yellow color and a strong absorbance at 405 nm, which can be quantified using a spectrophotometer (plate reader). The rate of pNA release is directly proportional to the plasmin activity. The presence of an inhibitor like TXA will reduce the rate of cleavage, resulting in a lower absorbance signal.
Detailed Step-by-Step Protocol
Objective: To determine the inhibitory concentration (e.g., IC50) of Tranexamic Acid on human plasmin activity.
Materials:
-
Human Plasmin (purified)
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
Tranexamic Acid (AMCHA)
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.4, with 100 mM NaCl)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading at 405 nm
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Human Plasmin in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a high-concentration stock solution of TXA in Tris-HCl buffer. From this, create a 2-fold serial dilution series to cover a wide concentration range (e.g., from 100 mM down to low µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 180 µL of Tris-HCl buffer and 20 µL of substrate solution. (No enzyme).
-
Control Wells (100% Activity): Add 160 µL of Tris-HCl buffer, 20 µL of Plasmin solution, and 20 µL of substrate solution.
-
Inhibitor Wells (TXA): Add 140 µL of Tris-HCl buffer, 20 µL of each respective TXA dilution, 20 µL of Plasmin solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor (TXA) to interact with the enzyme (Plasmin) before the substrate is added.
-
-
Reaction Initiation:
-
Add 20 µL of the chromogenic substrate solution to all wells (except the blank) to initiate the reaction. The total volume in each well should now be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate into the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Correct the rates of the control and inhibitor wells by subtracting the rate of the blank wells.
-
Calculate the Percent Inhibition for each TXA concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the Percent Inhibition against the logarithm of the TXA concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of TXA that causes 50% inhibition of plasmin activity.
-
Sources
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. droracle.ai [droracle.ai]
- 6. ashpublications.org [ashpublications.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Tranexamic acid use in the setting of ACE inhibitor induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. droracle.ai [droracle.ai]
- 14. [Tranexamic acid as first-line emergency treatment for episodes of bradykinin-mediated angioedema induced by ACE inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Tranexamic Acid and Its Potential Anti-Inflammatory Effect: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 23. Plasmin and matrix metalloproteinases in vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Tranexamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tranexamic acid (TXA), a synthetic lysine analog, is a cornerstone antifibrinolytic agent with well-established efficacy in mitigating blood loss in various clinical settings.[1][2] Despite its therapeutic importance, the oral bioavailability of tranexamic acid is modest, presenting a significant challenge in drug development. This guide provides a comprehensive technical overview of the pharmacokinetic profile of tranexamic acid and explores advanced strategies for enhancing the oral bioavailability of its derivatives. We will delve into the fundamental principles governing drug absorption, distribution, metabolism, and excretion (ADME), with a specific focus on the physicochemical properties of TXA that limit its oral uptake. Furthermore, this guide will detail established and innovative experimental protocols for the in vitro and in vivo characterization of tranexamic acid derivatives, offering field-proven insights to guide the design and execution of robust preclinical studies.
Introduction: The Clinical Significance and Physicochemical Profile of Tranexamic Acid
Tranexamic acid exerts its antifibrinolytic effect by reversibly blocking the lysine-binding sites on plasminogen, thereby inhibiting the conversion of plasminogen to plasmin.[1][2][3] This action prevents the degradation of fibrin clots, making TXA an invaluable therapeutic agent in managing conditions associated with excessive bleeding, such as major trauma, postpartum hemorrhage, surgery, and heavy menstrual bleeding.[1][3]
While the intravenous administration of tranexamic acid ensures 100% bioavailability, the oral formulation exhibits a bioavailability of approximately 34%.[4][5][6] This incomplete absorption is a critical consideration in optimizing dosing regimens and achieving therapeutic plasma concentrations. The physicochemical properties of tranexamic acid, particularly its hydrophilic nature, contribute to its limited oral bioavailability. Understanding these properties is paramount for the rational design of derivatives with improved pharmacokinetic profiles.
According to the Biopharmaceutics Classification System (BCS), tranexamic acid is classified as a Class III drug, characterized by high solubility and low permeability.[7] Some studies, however, have suggested it may be a BCS Class I drug, indicating high solubility and high permeability.[8][9][10] This discrepancy highlights the need for further investigation into its permeability characteristics. The amphoteric nature of TXA, possessing both acidic and basic functional groups, also likely contributes to its low absorption in the gastrointestinal tract.[8]
Fundamental Principles of Pharmacokinetics and Oral Bioavailability
The journey of an orally administered drug from ingestion to systemic circulation is governed by the complex interplay of ADME processes. For drug development professionals, a thorough understanding of these principles is essential for designing molecules that can effectively navigate the physiological barriers of the gastrointestinal tract.
The ADME Paradigm
-
Absorption: The process by which a drug moves from the site of administration into the systemic circulation. For oral drugs, this primarily occurs in the small intestine.
-
Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs.
-
Metabolism: The enzymatic conversion of a drug into different chemical species (metabolites).
-
Excretion: The irreversible removal of a drug and its metabolites from the body.
Key Factors Influencing Oral Bioavailability
Several factors can influence the extent and rate of oral drug absorption:
-
Physicochemical Properties of the Drug:
-
Lipophilicity: The ability of a drug to dissolve in fats, oils, and lipids is a critical determinant of its ability to cross cell membranes.[11][12][13][] Lipophilicity is often quantified by the partition coefficient (Log P) or distribution coefficient (Log D).[11][12]
-
Solubility: The ability of a drug to dissolve in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption.
-
pKa: The dissociation constant of a drug influences its ionization state at different pH values within the GI tract, which in turn affects its solubility and permeability.[15]
-
-
Physiological Factors:
-
Gastrointestinal pH: The pH varies along the GI tract, impacting the ionization and solubility of drugs.[15]
-
Gastric Emptying Time: The rate at which the stomach empties its contents into the small intestine can affect the rate of drug absorption.
-
Intestinal Motility: The transit time through the small intestine determines the duration available for drug absorption.
-
Presence of Food: Food can alter gastric pH, delay gastric emptying, and interact with drugs, thereby affecting their absorption.[5][16]
-
Strategies to Enhance the Oral Bioavailability of Tranexamic Acid Derivatives
The primary challenge in improving the oral bioavailability of tranexamic acid lies in overcoming its inherent hydrophilicity and low permeability. Several strategies can be employed to address this limitation, with the prodrug approach being a particularly promising avenue.
The Prodrug Strategy
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent.[17][18] This approach can be used to transiently modify the physicochemical properties of a drug, such as its lipophilicity, to enhance its absorption.[18]
For tranexamic acid, a prodrug strategy would involve masking the polar functional groups (the carboxylic acid and the amino group) with more lipophilic moieties. This modification would increase the drug's ability to permeate the lipid-rich intestinal cell membranes. Once absorbed, these lipophilic groups would be cleaved by endogenous enzymes to release the active tranexamic acid.[19]
One study investigated the absorption of tranexamic acid administered as a prodrug, trans-4-(aminomethylcyclohexanecarboxylate hydrochloride (Kabi 2161), in healthy volunteers.[20] The results showed that the prodrug markedly increased the bioavailability of tranexamic acid.[20] The recovery of tranexamic acid in the urine after administration of the prodrug was significantly higher (82.4-97.5%) compared to the administration of tranexamic acid itself (37.0%).[20]
Other Formulation and Chemical Modification Strategies
Beyond the prodrug approach, other strategies can be explored to improve the oral bioavailability of tranexamic acid and its derivatives:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as liposomes or nanoemulsions can enhance its absorption.
-
Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of the intestinal epithelium can improve drug uptake.
-
Salt Formation: Selecting an appropriate salt form can optimize the solubility and dissolution rate of the drug.
Experimental Protocols for Pharmacokinetic and Bioavailability Assessment
A robust and systematic experimental approach is crucial for evaluating the pharmacokinetic properties and oral bioavailability of novel tranexamic acid derivatives. This involves a combination of in vitro and in vivo studies.
In Vitro Permeability Assessment: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drugs.[21][22][23][24][25] When cultured as a monolayer, Caco-2 cells differentiate to form tight junctions and express key transporter proteins, mimicking the barrier properties of the intestinal epithelium.[24][25]
Protocol for Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The test compound (tranexamic acid derivative) is added to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Diagram of Caco-2 Permeability Assay Workflow:
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of a drug candidate and for calculating its oral bioavailability.[29][30][31][32][33]
Protocol for a Typical In Vivo Pharmacokinetic Study:
-
Animal Model Selection: The choice of animal model (e.g., rat, dog) depends on the specific objectives of the study and the metabolic profile of the compound.
-
Dosing:
-
Intravenous (IV) Administration: A single IV bolus dose is administered to a group of animals to determine the drug's clearance and volume of distribution.[29]
-
Oral (PO) Administration: A single oral gavage dose is administered to another group of animals.
-
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points after dosing.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS method.[26][27][28]
-
Pharmacokinetic Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
-
Oral Bioavailability (F) Calculation: Oral bioavailability is calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Diagram of In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Data Presentation and Interpretation
The quantitative data generated from in vitro and in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Permeability of Tranexamic Acid and its Derivatives
| Compound | Papp (AP-BL) (x 10⁻⁶ cm/s) | Papp (BL-AP) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) |
| Tranexamic Acid | |||
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Table 2: Pharmacokinetic Parameters of Tranexamic Acid and its Derivatives Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | t₁/₂ (h) | F (%) |
| Tranexamic Acid | ||||||
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... |
Conclusion
Improving the oral bioavailability of tranexamic acid is a key objective in the development of more convenient and effective antifibrinolytic therapies. By applying the principles of pharmacokinetics and employing strategic chemical modifications, such as the prodrug approach, it is possible to design derivatives with enhanced absorption profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these novel compounds, enabling researchers and drug development professionals to make informed decisions and advance the most promising candidates toward clinical development.
References
- The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC. (n.d.).
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. (2017). Microchemical Journal, 134, 333-342.
- Tranexamic acid - Wikipedia. (n.d.). Wikipedia.
- Analytical methods for quantification of tranexamic acid in biological fluids - CORE. (n.d.). CORE.
- What is the mechanism of Tranexamic Acid? - Patsnap Synapse. (2024, July 17).
- Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery - Emery Pharma. (2017, October 20). Emery Pharma.
- The Biopharmaceutics Classific
- Analytical methods for quantification of tranexamic acid in biological fluids: A review. (2017). Microchemical Journal, 134, 333-342.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. (n.d.). PubMed.
- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle. (2025, April 5). Dr.Oracle.
- Lipophilicity - Computational Chemistry Glossary - Deep Origin. (n.d.). Deep Origin.
- Caco-2 Permeability Assay - Enamine. (n.d.). Enamine.
- What is the mechanism of action (MOA) and indications for Tranexamic acid (TXA)? (2025, October 19). EB Medicine.
- Caco-2 Permeability Assay - Creative Bioarray. (n.d.).
- What is Lipophilicity? - Pion Inc. (2024, October 8). Pion Inc.
- Caco-2 cell permeability assays to measure drug absorption - PubMed. (n.d.). PubMed.
- Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC. (2025, March 2). International Journal of Pharmaceutical Sciences and Research, 16(3), 1000-1008.
- Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (n.d.). Nuvisan.
- (PDF) Bioequivalence studies of medicinal products of tranexamic acid - ResearchGate. (2025, August 6).
- Lipophilicity of Drug - BOC Sciences. (2024, April 23). BOC Sciences.
- Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024, October 10). JoVE.
- Determination of tranexamic acid in biological material by electron capture gas chromatography after direct derivatization in an aqueous medium | Analytical Chemistry - ACS Publications. (n.d.).
- BIOEQUIVALENCE STUDIES OF MEDICINAL PRODUCTS OF TRANEXAMIC ACID - ResearchGate. (n.d.).
- In vivo PK / Pharmacokinetic studies - Sygnature Discovery. (n.d.).
- Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. (2025, May 16). YouTube.
- Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC. (n.d.).
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace. (n.d.). SciSpace.
- Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - ResearchGate. (2026, January 22).
- Pharmacokinetics and bioavailability of tranexamic acid - Semantic Scholar. (n.d.). Semantic Scholar.
- Pharmacokinetics and bioavailability of tranexamic acid - PubMed. (n.d.). PubMed.
- Pharmacokinetic studies in women of 2 novel oral formulations of tranexamic acid therapy for heavy menstrual bleeding - PubMed. (n.d.). PubMed.
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (n.d.).
- Absorption of tranexamic acid as a prodrug in healthy volunteers - PubMed. (n.d.). PubMed.
- In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - Semantic Scholar. (n.d.). Semantic Scholar.
- Bioequivalence studies of medicinal products of tranexamic acid. (2016, December 20). Ukrainian Biopharmaceutical Journal, (6), 47.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF - ResearchGate. (n.d.).
- Tranexamic Acid Tablets, 650 mg. - accessdata.fda.gov. (2012, December 27). U.S.
- Strategies to improve oral drug bioavailability - PubMed. (n.d.). PubMed.
- 7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022, May 25). Drug Discovery and Development.
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC. (2020, October 29).
Sources
- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9afi.com [9afi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioequivalence studies of medicinal products of tranexamic acid | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]
- 11. emerypharma.com [emerypharma.com]
- 12. Lipophilicity - Computational Chemistry Glossary [deeporigin.com]
- 13. What is Lipophilicity? [pion-inc.com]
- 15. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 16. Pharmacokinetic studies in women of 2 novel oral formulations of tranexamic acid therapy for heavy menstrual bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Absorption of tranexamic acid as a prodrug in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nuvisan.com [nuvisan.com]
- 26. Analytical methods for quantification of tranexamic acid in biological fluids: A review [recipp.ipp.pt]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. scispace.com [scispace.com]
- 31. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Comprehensive Spectroscopic Analysis of trans-4-(Aminomethyl)cyclohexanecarboxamide
Abstract
This document provides a comprehensive guide to the definitive structural elucidation of trans-4-(Aminomethyl)cyclohexanecarboxamide, a key saturated carbocyclic building block in modern drug discovery. As a conformationally restricted analogue of natural amino acids, its structural integrity is paramount. This guide is designed for researchers, analytical chemists, and drug development professionals, offering a multi-technique spectroscopic approach. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond procedural steps, this note explains the scientific causality behind methodological choices, ensuring robust, reproducible, and self-validating analytical outcomes.
Introduction: The Rationale for Rigorous Characterization
This compound is a molecule of significant interest in medicinal chemistry. It serves as a rigid scaffold, designed to mimic peptide turns or present functional groups in a well-defined spatial orientation. Unlike its widely-known analogue, tranexamic acid, the primary amide functionality introduces distinct hydrogen bonding capabilities and chemical properties.[1][2] The precise confirmation of its covalent structure and, critically, its trans stereochemistry, is a non-negotiable prerequisite for its use in the synthesis of Good Manufacturing Practice (GMP) grade Active Pharmaceutical Ingredients (APIs).
An orthogonal analytical approach, leveraging the strengths of multiple spectroscopic techniques, is the industry standard for unambiguous characterization. This guide establishes a reliable workflow for achieving this goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the molecular framework, including atom connectivity and stereochemistry. For this molecule, ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping Proton Environments
The proton NMR spectrum allows for the identification and quantification of all unique proton environments within the molecule. The key diagnostic signals are the complex multiplets of the cyclohexane ring and the distinct resonances for the aminomethyl protons.
-
Sample Preparation: The choice of solvent is critical.
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of Deuterium Oxide (D₂O). Rationale: D₂O is an excellent solvent for this polar molecule and will cause the labile protons of the primary amine (-NH₂) and amide (-CONH₂) to exchange with deuterium. This simplifies the spectrum by removing their broad signals, allowing for clearer resolution of the underlying carbon-bound protons.
-
Vortex the sample until fully dissolved. Transfer to a 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 30-degree pulse experiment (e.g., Bruker 'zg30').
-
Temperature: 298 K (25 °C).
-
Sweep Width: -2 to 12 ppm.
-
Acquisition Time: ≥ 3 seconds. Rationale: A longer acquisition time ensures high digital resolution, which is crucial for accurately resolving complex splitting patterns.
-
Relaxation Delay (d1): 5 seconds. Rationale: A delay of at least 5 times the longest T₁ is necessary for accurate integration if quantitative analysis is required.
-
Number of Scans: 16.
-
The cyclohexane ring protons create a series of complex, overlapping multiplets. The trans stereochemistry is confirmed by the splitting pattern of the methine protons at C1 and C4, which will exhibit large axial-axial coupling constants (J ≈ 10-13 Hz).
Table 1: Predicted ¹H NMR Assignments (in D₂O)
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Interpretive Notes |
| Cyclohexane (axial protons) | 1.0 – 1.5 | Multiplet | Shielded protons located in the ring's interior. |
| Cyclohexane (equatorial protons) | 1.8 – 2.2 | Multiplet | Deshielded relative to their axial counterparts. |
| H -C4-CH₂NH₂ | ~1.6 | Multiplet | Methine proton adjacent to the aminomethyl group. |
| H -C1-CONH₂ | ~2.3 | Triplet of Triplets (tt) | Methine proton alpha to the carbonyl. The tt pattern arises from two large axial-axial and two smaller axial-equatorial couplings, confirming its axial position in the trans isomer. |
| -CH ₂NH₂ | ~2.6 | Doublet (d) | Methylene protons coupled to the adjacent methine proton (H-C4). |
| -NH ₂ and -CONH ₂ | N/A in D₂O | Exchange | These signals will be absent due to exchange with the deuterated solvent. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments. It is particularly useful for confirming the presence of the amide carbonyl carbon.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) are often beneficial to reduce acquisition time.
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled experiment with NOE (e.g., Bruker 'zgpg30').
-
Sweep Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: ≥ 1024. Rationale: The low natural abundance (1.1%) of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
-
Table 2: Predicted ¹³C NMR Assignments (in D₂O)
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Key Interpretive Notes |
| -C =O (Amide) | 180 - 183 | The most deshielded carbon, characteristic of an amide carbonyl. |
| -C H₂NH₂ | 45 - 50 | Carbon of the aminomethyl group. |
| C 1H-C=O | 42 - 46 | Methine carbon alpha to the carbonyl. |
| C 4H-CH₂N | 35 - 40 | Methine carbon alpha to the aminomethyl group. |
| C 2, C6 | 29 - 33 | Cyclohexane carbons adjacent to the substituted positions. |
| C 3, C5 | 26 - 29 | The most shielded cyclohexane carbons. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS provides the exact molecular weight of the compound, serving as a primary pillar of its identification. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute this stock solution 1:100 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Rationale: The acid promotes protonation of the basic amine group, facilitating the formation of the desired [M+H]⁺ ion in positive ion mode.
-
-
Instrumental Parameters (Q-TOF or Orbitrap Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): Flow rate of 8 L/min at 325 °C.
-
The molecular formula for this compound is C₈H₁₆N₂O. Its monoisotopic mass is 156.1263 Da.
Table 3: Key Ions Expected in High-Resolution ESI-MS
| Ion | Calculated m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 157.1335 | The protonated molecular ion. This should be the base peak. Confirmation of this mass to within 5 ppm provides high confidence in the elemental composition. |
| [M+Na]⁺ | 179.1155 | A sodium adduct is commonly observed. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic bond vibrations.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).
-
Apply pressure using the anvil to ensure firm contact between the sample and the crystal. Rationale: ATR is a solid-state technique that requires no sample preparation (e.g., KBr pellets), making it fast and preventing potential sample polymorphism changes.
-
-
Instrumental Parameters (FTIR Spectrometer):
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Table 4: Key Diagnostic IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3100 | N-H Stretch | -NH₂ (Amine & Amide) | A strong, broad absorption. The primary amine may show a doublet. |
| 2920 & 2850 | C-H Stretch | Cyclohexane CH₂ | Strong, sharp peaks confirming the saturated aliphatic core. |
| ~1640 | C=O Stretch (Amide I) | -CONH₂ | A very strong and sharp absorption, definitive for the amide carbonyl.[3] |
| ~1600 | N-H Bend (Amide II) | -CONH₂ | A strong band, coupled with the Amide I band, confirms the primary amide. |
Integrated Analytical Workflow
The power of this approach lies in the integration of complementary data from each technique to build an unassailable case for the structure's identity. The workflow below illustrates this logic.
Caption: Integrated workflow for the definitive spectroscopic characterization of the target molecule.
Conclusion
The combination of ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy provides a complete and unambiguous characterization of this compound. The protocols and interpretive guides detailed herein establish a robust methodology for ensuring the identity, purity, and correct stereochemistry of this important pharmaceutical intermediate. Following this multi-faceted approach ensures data integrity and provides the high level of confidence required for progression in a regulated drug development environment.
References
-
PubChem : 4-(Aminomethyl)cyclohexanecarboxylic acid. Source: National Center for Biotechnology Information, URL: [Link]
-
ResearchGate : Scalable synthesis of tranexamic acid under modest reaction conditions. Source: ResearchGate, URL: [Link]
-
ChemRxiv : Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Source: ChemRxiv, URL: [Link]
-
NIST Chemistry WebBook : Tranexamic Acid. Source: National Institute of Standards and Technology, URL: [Link]
Sources
Application Note: Advanced Synthesis and Purification of N-Acetyltranexamic Acid
Topic: Techniques for Synthesizing N-Acetyltranexamic Acid Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyltranexamic acid (N-acetyl-TXA) is a primary metabolite of the antifibrinolytic drug tranexamic acid (TXA). It serves as a critical reference standard for pharmacokinetic profiling, impurity analysis, and ligand design in coordination chemistry. This guide details a robust, laboratory-scale synthesis of N-acetyl-TXA via acetylation of trans-4-(aminomethyl)cyclohexanecarboxylic acid. We present two distinct protocols: a rapid thermal acetylation using acetic anhydride and a mild Schotten-Baumann variant for temperature-sensitive applications.
Introduction & Retrosynthetic Analysis
Tranexamic acid is a zwitterionic amino acid analogue. The synthesis of its N-acetyl derivative requires the selective acetylation of the primary amine without racemizing the trans-cyclohexane ring or permanently derivatizing the carboxylic acid.
Chemical Structure and Transformation[1][2]
-
Starting Material: Tranexamic Acid (MW: 157.21 g/mol )
-
Reagent: Acetic Anhydride (MW: 102.09 g/mol ) or Acetyl Chloride (MW: 78.50 g/mol )
-
Product: N-acetyltranexamic acid (MW: 199.25 g/mol )
Key Challenges:
-
Solubility: TXA is highly polar/zwitterionic, while the N-acetyl derivative is a free carboxylic acid with distinct solubility properties.
-
Stereochemical Integrity: Maintaining the trans-1,4-diequatorial configuration is essential for biological relevance.
Reaction Pathway Visualization
The following diagram illustrates the workflow for the thermal acetylation method (Method A).
Figure 1: Workflow for the synthesis of N-acetyltranexamic acid via acetic anhydride reflux.
Experimental Protocols
Method A: Thermal Acetylation (Acetic Anhydride Reflux)
This method is the industry standard for preparing N-acetyl derivatives of amino acids due to its high yield and simplicity. It relies on the formation of the amide bond at elevated temperatures.
Reagents:
-
Tranexamic Acid (TA): 1.00 g (6.36 mmol)
-
Acetic Anhydride: 10.0 mL (Excess)
-
Distilled Water: 30 mL
-
Solvent for Crystallization: Methanol (HPLC Grade)
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add 1.00 g of Tranexamic Acid to the flask. Add 10.0 mL of acetic anhydride.
-
Note: The starting material may not dissolve immediately.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 140°C oil bath temperature) for 2 hours .
-
Observation: The solution should become clear as the acetylation proceeds and the zwitterionic lattice breaks down.
-
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly add 30 mL of distilled water through the condenser to hydrolyze excess acetic anhydride.
-
Caution: Exothermic reaction. Add water dropwise initially.
-
-
Isolation:
-
If the product precipitates immediately, filter the solid.
-
If two liquid layers form (aqueous acetic acid vs. organic product oil), separate the layers.
-
Standard Procedure: Evaporate the solvent (water/acetic acid mixture) under reduced pressure (Rotavap) at 50°C to obtain a solid residue.
-
-
Purification: Dissolve the crude residue in a minimum amount of hot methanol. Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.
-
Filtration: Collect the white crystals by vacuum filtration. Wash with cold methanol.
Yield Expectation: 75–85%
Method B: Schotten-Baumann Conditions (Mild/Aqueous)
Use this method if high-temperature reflux causes discoloration or if handling anhydrous reagents is problematic.
Reagents:
-
Sodium Hydroxide (2M): 10 mL
-
Acetyl Chloride: 1.5 equivalents
-
HCl (1M): For neutralization
Protocol:
-
Dissolution: Dissolve 1.00 g of TA in 10 mL of 2M NaOH in a beaker. Cool to 0°C in an ice bath.
-
Acetylation: Add acetyl chloride dropwise with vigorous stirring over 20 minutes. Maintain pH > 9 by adding additional NaOH if necessary.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Precipitation: Acidify the solution carefully with 1M HCl to pH ~2.0. The N-acetyl derivative (free acid) should precipitate.
-
Workup: Filter the precipitate. Recrystallize from water/ethanol.
Characterization & Validation
To ensure "Trustworthiness" (Part 2), the synthesized compound must be validated against expected physicochemical properties.
Physicochemical Data Table
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Discoloration indicates oxidation or impurities. |
| Solubility | Soluble in Methanol, Ethanol, Hot Water | Less soluble in cold water than parent TXA. |
| Melting Point | 195–198°C (Decomp.) | Compare with literature (Khan et al.).[4] |
| Rf Value (TLC) | ~0.45 | Mobile Phase: n-Butanol:Acetic Acid:Water (4:1:1). |
Spectroscopic Validation (Expected Signals)
-
IR Spectroscopy (KBr):
-
3300 cm⁻¹: N-H stretch (Amide).
-
1700 cm⁻¹: C=O stretch (Carboxylic acid).
-
1650 cm⁻¹: C=O stretch (Amide I band).
-
1550 cm⁻¹: N-H bend (Amide II band).
-
-
¹H-NMR (DMSO-d6, 400 MHz):
-
δ 1.8–1.9 ppm (s, 3H): Acetyl methyl group (
-CO-). -
δ 2.9 ppm (d, 2H): Methylene protons adjacent to Nitrogen (
). -
δ 12.0 ppm (br s, 1H): Carboxylic acid proton (
). -
δ 7.8 ppm (t, 1H): Amide proton (
).
-
Troubleshooting & Optimization
-
Issue: Product Oils Out.
-
Cause: Incomplete removal of acetic acid or presence of mixed anhydrides.
-
Solution: Co-evaporate with toluene to remove trace acetic acid azeotropically.
-
-
Issue: Low Yield.
-
Cause: Product remaining in the aqueous mother liquor during crystallization.
-
Solution: Concentrate the mother liquor further or use a "salting out" method with NaCl before extraction.
-
-
Issue: Coloration (Yellowing).
-
Cause: High temperature oxidation.
-
Solution: Use Method B (Schotten-Baumann) or perform Method A under Nitrogen atmosphere.
-
References
-
Khan, S. et al. (2002). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Pakistan Journal of Biological Sciences, 5(1), 327-333. Link
-
Satyavathi, K. et al. (2009).[5] Synthesis and Characterization of Tranexamic Acid Derivatives. Oriental Journal of Chemistry, 25(4), 987-992.[5]
-
Sigma-Aldrich. (n.d.). N-Acetylneuraminic Acid Synthetic Protocol (Analogous Chemistry). Link
-
PubChem. (n.d.).[6][7] Tranexamic Acid Compound Summary. National Library of Medicine. Link
Sources
- 1. scispace.com [scispace.com]
- 2. scialert.net [scialert.net]
- 3. docsdrive.com [docsdrive.com]
- 4. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-alpha-D-neuraminic acid | C11H19NO9 | CID 444885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Models for Testing Tranexamic Acid Efficacy in Bleeding Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fibrinolysis and its Inhibition by Tranexamic Acid (TXA)
Hemostasis is a tightly regulated process that balances clot formation (coagulation) and clot breakdown (fibrinolysis). In many bleeding disorders, this balance is disrupted, leading to either insufficient clot formation or, more subtly, premature clot degradation. Hyperfibrinolysis, the excessive breakdown of fibrin clots, can significantly exacerbate bleeding, even in conditions primarily defined by coagulation factor deficiencies, such as hemophilia.[1][2]
Tranexamic acid (TXA) is a synthetic lysine analog that acts as a potent antifibrinolytic agent.[3][4] Its mechanism of action is centered on the inhibition of plasminogen activation.[3][5] Specifically, TXA competitively binds to the lysine-binding sites on plasminogen, an inactive precursor to the fibrin-degrading enzyme plasmin.[3][5] This binding prevents plasminogen from attaching to the fibrin clot surface, thereby blocking its conversion to plasmin by tissue plasminogen activator (t-PA).[5][6] By preventing plasmin formation, TXA stabilizes the fibrin matrix, reinforces the hemostatic plug, and reduces bleeding.[3][4][5]
The evaluation of TXA's efficacy, both as a standalone therapy and as an adjunct to factor replacement, necessitates robust and reproducible in vivo models that can accurately simulate various bleeding phenotypes. This guide provides detailed application notes and protocols for key animal models used to assess the hemostatic effects of tranexamic acid.
Mechanism of Action: Tranexamic Acid in the Fibrinolytic Pathway
Caption: Mechanism of Tranexamic Acid (TXA)
General Experimental Workflow for In Vivo Bleeding Models
A standardized workflow is crucial for ensuring reproducibility and minimizing variability in in vivo hemostasis studies. The following diagram outlines the key phases of a typical experiment designed to test the efficacy of TXA.
Caption: General In Vivo Bleeding Model Workflow
Application Protocol 1: Murine Tail Vein Transection (TVT) Model
Audience: Researchers evaluating systemic hemostatic agents in models of acute, non-mucosal bleeding.
Rationale: The tail vein transection model is a highly sensitive and widely used method for assessing hemostasis in mice.[7][8] It is particularly valuable for studying bleeding disorders like hemophilia, where clot stability is compromised. Unlike simple tail tip amputation, the transection of a lateral vein provides a more standardized injury. This model allows for the quantification of key parameters such as blood loss and re-bleeding events, providing a robust system to evaluate the efficacy of pro-hemostatic agents like TXA.
Materials:
-
Male or female mice (e.g., C57BL/6 for general studies, or FVIII-KO mice for hemophilia A models), 8-12 weeks old.
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail).
-
Tranexamic acid (TXA) solution for injection (e.g., 100 mg/mL in sterile saline).
-
Vehicle control (sterile saline).
-
Surgical platform with temperature control (to maintain normothermia at 37°C).
-
Scalpel (#11 or #21 blade) and a template guide for consistent tail diameter injury.[7]
-
50 mL conical tubes containing pre-warmed (37°C) isotonic saline.[9]
-
Gauze pads.
-
Analytical balance for quantifying blood loss.
Step-by-Step Methodology:
-
Animal Preparation & Dosing:
-
Acclimatize animals for at least one week prior to the experiment.
-
Administer TXA (e.g., 10-100 mg/kg) or vehicle via intravenous (IV) injection into the contralateral tail vein or intraperitoneally (IP). The timing of administration should be based on the drug's pharmacokinetics, typically 5-15 minutes pre-injury for IV dosing.[7][10]
-
-
Anesthesia and Injury:
-
Anesthetize the mouse using a consistent method (e.g., isoflurane inhalation).
-
Place the anesthetized mouse in a prone position on the surgical platform.
-
Using a template guide, identify a precise location on the tail (e.g., where the diameter is 2.5 mm).[7]
-
Perform a swift, clean transection of the lateral tail vein using the scalpel.
-
-
Bleeding Measurement:
-
Immediately immerse the transected tail into the pre-weighed 50 mL tube containing 37°C saline.[9]
-
Monitor for a defined period, typically 20-40 minutes.[7][9]
-
Clot Challenge (Optional but Recommended): To assess clot stability, at set intervals (e.g., 10, 20, and 30 minutes), gently remove the tail from the saline and wipe the clot twice with a saline-wetted gauze pad before re-immersing.[7] This action challenges the clot's integrity and can reveal re-bleeding tendencies, a key phenotype in fibrinolytic disorders.
-
-
Endpoint Quantification:
-
Total Blood Loss: At the end of the monitoring period, remove the tail and weigh the tube. The change in weight corresponds to the total blood loss (assuming 1 g ≈ 1 mL of blood). Alternatively, hemoglobin content in the saline can be measured spectrophotometrically for a more precise quantification.[11]
-
Bleeding Time: If not using the immersion method, bleeding time can be measured by gently blotting the tail tip on filter paper every 30 seconds until bleeding ceases. Total bleeding time is the sum of all bleeding episodes, including re-bleeds.[11]
-
Data Presentation and Expected Outcomes:
The efficacy of TXA is demonstrated by a significant reduction in total blood loss and/or bleeding time compared to the vehicle-treated group. In hemophilic models, TXA may not normalize bleeding entirely but can show significant improvement, especially when combined with low-dose factor replacement.[2][12]
Table 1: Representative Data from a Murine Tail Vein Transection Model in FVIII-KO Mice
| Treatment Group | N | Dose (mg/kg, IV) | Mean Total Blood Loss (μL ± SEM) | P-value vs. Vehicle |
| Vehicle (Saline) | 10 | - | 450 ± 55 | - |
| TXA | 10 | 50 | 210 ± 30 | <0.01 |
| Low-Dose rFVIII | 10 | 5 IU/kg | 250 ± 40 | <0.01 |
| rFVIII + TXA | 10 | 5 IU/kg + 50 mg/kg | 95 ± 20 | <0.001 |
Note: Data are hypothetical and for illustrative purposes.
Application Protocol 2: Saphenous Vein Injury Model
Audience: Scientists investigating bleeding in a model that is highly sensitive to fibrinolysis.
Rationale: The saphenous vein injury model is considered particularly sensitive to the effects of the fibrinolytic system.[8] This makes it an excellent choice for specifically evaluating antifibrinolytic agents like TXA. The injury is created in a larger vessel compared to the tail vein, and the surrounding tissue environment may possess different fibrinolytic potential.
Materials:
-
All materials from Protocol 1.
-
Surgical microscope or magnifying lens.
-
Micro-dissecting scissors and forceps.
-
Filter paper (pre-weighed).
Step-by-Step Methodology:
-
Animal Preparation & Dosing:
-
Follow the same dosing and anesthesia procedures as described in Protocol 1.
-
-
Surgical Procedure:
-
Shave the hair from the medial aspect of the mouse's hind limb to expose the skin over the saphenous vein.
-
Make a small incision (5-10 mm) in the skin to carefully expose the saphenous vein.
-
Under magnification, perform a complete transection of the vein using micro-scissors.
-
-
Bleeding Measurement:
-
Immediately begin collecting the blood by gently applying a pre-weighed piece of filter paper to the bleeding site.
-
Replace the filter paper every 30-60 seconds, or as it becomes saturated, being careful not to disturb the forming clot.
-
Continue until bleeding has stopped for a continuous period of 2 minutes. The time to cessation is the bleeding time.
-
-
Endpoint Quantification:
-
Total Blood Loss: Weigh all the blood-soaked filter papers. The difference from their initial weight provides the total blood loss.
-
Bleeding Time: The time from injury until bleeding cessation is recorded.
-
Data Presentation and Expected Outcomes:
TXA is expected to significantly decrease both bleeding time and total blood loss in this model. The heightened sensitivity to fibrinolysis may reveal a more pronounced effect of TXA compared to other models.
Table 2: Representative Data from a Saphenous Vein Injury Model
| Treatment Group | N | Dose (mg/kg, IP) | Mean Bleeding Time (s ± SEM) | Mean Blood Loss (mg ± SEM) |
| Vehicle (Saline) | 8 | - | 720 ± 95 | 58 ± 7.5 |
| TXA | 8 | 100 | 280 ± 45 | 21 ± 3.2 |
Note: Data are hypothetical and for illustrative purposes.
Critical Considerations and Self-Validation
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Anesthesia and analgesia must be used appropriately to minimize pain and distress.
-
Temperature Control: Hypothermia is a known cause of coagulopathy. Maintaining the animal's core body temperature at 37°C throughout the procedure is critical for obtaining reliable data.[13]
-
Strain and Sex Differences: Different mouse strains can exhibit significant variations in their hemostatic profiles. It is essential to use a consistent strain and sex or to fully characterize and report these variables.
-
Controls: Always include a vehicle-treated control group to establish a baseline bleeding phenotype. In genetic models (e.g., FVIII-KO), a wild-type group can also be included for comparison.
-
Blinding: Whenever possible, the experimenter performing the injury and measuring the outcomes should be blinded to the treatment groups to prevent bias.
References
- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle. (2025-05-26). Vertex AI Search.
- What is the mechanism of Tranexamic Acid? - Patsnap Synapse. (2024-07-17). Vertex AI Search.
- Tranexamic Acid - An Effective Method To Control Bleeding Fast - YouTube. (2025-01-01). Vertex AI Search.
- Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC. (2020-05-26). Vertex AI Search.
- Mechanism of action of TXA. Profibrinolytic effects are in green, and...
- Hemostatic effect of tranexamic acid combined with factor VIII concentrate in prophylactic setting in severe hemophilia A: A preclinical study - PubMed. Vertex AI Search.
- Abrogating fibrinolysis does not improve bleeding or rFVIIa/rFVIII treatment in a non-mucosal venous injury model in haemophilic rodents - PMC. Vertex AI Search.
- (PDF)
- Rationale for the selective administration of tranexamic acid to inhibit fibrinolysis in the severely injured p
- Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC. Vertex AI Search.
- Haemostatic effect of adding tranexamic acid to emicizumab prophylaxis in severe haemophilia A: A preclinical study | Request PDF - ResearchG
- Towards a Standardization of the Murine Tail Bleeding Model - ResearchG
- Estimation of Platelet Count and Bleeding Time of Mice Treated with Musa paradisiaca var. sapientum (L.) Kuntze Extract. (2022-10-26). Vertex AI Search.
- New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC. Vertex AI Search.
Sources
- 1. Rationale for the selective administration of tranexamic acid to inhibit fibrinolysis in the severely injured patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 6. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abrogating fibrinolysis does not improve bleeding or rFVIIa/rFVIII treatment in a non-mucosal venous injury model in haemophilic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemostatic effect of tranexamic acid combined with factor VIII concentrate in prophylactic setting in severe hemophilia A: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Clinical Trial Design & Application Protocol: Topical Tranexamic Acid for Melasma
[1]
Introduction: The Shift to Non-Cytotoxic Depigmenting Agents
Hydroquinone (HQ) remains the gold standard for melasma treatment, yet its cytotoxicity and potential for exogenous ochronosis necessitate safer alternatives. Tranexamic Acid (TXA), a plasmin inhibitor, represents a paradigm shift from "melanocytotoxicity" to "inflammatory modulation."
This guide outlines a rigorous clinical trial protocol for evaluating Topical Liposomal Tranexamic Acid (3-5%) . It is designed for researchers aiming to validate efficacy while elucidating the specific anti-plasmin mechanism that distinguishes TXA from tyrosinase inhibitors.
Part 1: Mechanistic Rationale & Pathway Analysis
The Plasmin-Melanogenesis Axis
Unlike direct tyrosinase inhibitors, TXA acts upstream on the plasminogen/plasmin system . UV radiation and hormonal triggers increase plasminogen activator (uPA) levels in keratinocytes. This converts plasminogen to plasmin.
Key Causality Chain:
-
Plasmin Activation: Plasmin degrades the extracellular matrix and releases arachidonic acid (AA).
-
Prostaglandin Release: AA is a precursor for Prostaglandin E2 (PGE2).
-
Melanocyte Stimulation: PGE2 and Leukotrienes directly stimulate melanocytes to increase dendricity and tyrosinase activity.
-
Angiogenesis: Plasmin increases fibroblast growth factor (bFGF) and VEGF, contributing to the vascular component of melasma.
TXA Intervention: By occupying the lysine-binding sites of plasminogen, TXA prevents its conversion to plasmin, effectively severing the inflammatory signal to the melanocyte.[1]
Pathway Visualization
Figure 1: The anti-plasmin mechanism of TXA, blocking the inflammatory cascade upstream of melanogenesis.
Part 2: Formulation & Stability Protocol
Topical delivery of TXA is challenged by its hydrophilic nature (LogP ≈ -1.6), limiting stratum corneum penetration. Simple aqueous solutions are insufficient for clinical efficacy.
Formulation Requirements
-
Concentration: 3% to 5% (w/w).
-
Delivery System: Liposomal encapsulation or Microemulsion is critical to enhance permeability and protect the active ingredient.
-
pH Stability: Buffer to pH 6.5–7.5. TXA is stable in this range; acidic environments may degrade the molecule.
-
Vehicle Control: The placebo must be the identical liposomal base without TXA to rule out vehicle effects.
Part 3: Clinical Trial Protocol (Split-Face Design)
Study Type: Randomized, Double-Blind, Split-Face, Vehicle-Controlled Trial. Rationale: The split-face design controls for inter-patient variability (genetics, UV exposure, hormonal status), allowing the patient to serve as their own control.
Participant Selection
-
Inclusion:
-
Clinical diagnosis of bilateral, symmetrical melasma (epidermal or mixed type).
-
Fitzpatrick Skin Types III–V (most prone to melasma).
-
Age 18–50 years.
-
-
Exclusion:
-
Use of other depigmenting agents (HQ, retinoids) within 4 weeks.
-
Laser/IPL treatments within 3 months.
-
Pregnancy or lactation (hormonal fluctuation confounds results).
-
Oral contraceptive changes within 3 months.[2]
-
Experimental Workflow
Figure 2: Participant flow for a split-face randomized controlled trial.
Application Protocol (Instructions to Investigator)
-
Cleansing: Patient cleanses full face with a neutral, non-active cleanser.
-
Application:
-
Apply 0.5g (finger-tip unit) of Tube A to the assigned side.
-
Apply 0.5g of Tube B to the opposite side.
-
Massage gently for 30 seconds until absorbed.
-
-
Frequency: Twice daily (Morning and Night).
-
Sun Protection (Critical Variable):
-
All patients must apply a broad-spectrum physical sunscreen (SPF 50+, PA++++) every morning.
-
Note: Failure to standardize sunscreen use invalidates melasma trials due to UV sensitivity.
-
Part 4: Assessment Methodologies
Primary Endpoint: mMASI Score
The modified Melasma Area and Severity Index (mMASI) is preferred over the traditional MASI as it removes the "Homogeneity" component, which is subjective and prone to variability.
Calculation Formula:
-
Regions: Forehead (f), Right Malar (rm), Left Malar (lm), Chin (c).[3][4][5][6]
-
A (Area): 0 (0%), 1 (<10%), 2 (10-29%), 3 (30-49%), 4 (50-69%), 5 (70-89%), 6 (90-100%).[3][4][5][6]
-
D (Darkness): 0 (absent) to 4 (severe).[3]
Secondary Endpoint: Instrumental Colorimetry
To ensure self-validating data, objective instrumental readings must corroborate the subjective mMASI.
-
Mexameter® MX 18: Measures Melanin Index (MI) and Erythema Index (EI).
-
Protocol: Take 3 readings from the darkest lesion on each side and average them.
-
Significance: A reduction in EI confirms TXA's effect on the vascular (VEGF) component, distinguishing it from HQ.
Comparative Efficacy Data (Literature Synthesis)
Table 1: Expected outcomes based on meta-analysis of TXA vs. Hydroquinone.
| Parameter | Topical TXA (3-5%) | Hydroquinone (4%) | Clinical Insight |
| mMASI Reduction | 27% - 50% | 26% - 55% | Efficacy is statistically comparable at 12 weeks [1, 5]. |
| Melanin Index (MI) | Significant Decrease | Significant Decrease | HQ may act faster; TXA requires 8-12 weeks. |
| Erythema Index (EI) | Decreased | No Change / Increased | Key Differentiator: TXA reduces vascularity; HQ can irritate [6]. |
| Side Effects | Minimal (erythema) | Frequent (irritation, burning) | TXA has a superior safety profile [5]. |
| Patient Satisfaction | High | Moderate | Driven by tolerability.[[“]] |
Part 5: Statistical Analysis Plan
For a split-face design, data is paired . Using independent t-tests is a statistical error that reduces power.
-
Normality Test: Shapiro-Wilk test to check distribution of mMASI scores.
-
Parametric Data: Paired Student's t-test to compare Baseline vs. Week 12 for each side; and Side A vs. Side B at Week 12.
-
Non-Parametric Data: Wilcoxon Signed-Rank Test .
-
Significance Threshold:
. -
Power Analysis: A sample size of
provides 80% power to detect a 1.5 unit difference in mMASI.
References
-
Consensus on Topical TXA: Efficacy of topical 3% tranexamic acid in melasma treatment - Consensus. Link
-
Mechanism of Action: Maeda, K. Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation.[8] Cosmetics 2022.[9] Link
-
MASI Scoring Methodology: Kimbrough-Green CK, et al. Topical retinoic acid (tretinoin) for melasma in black patients. A vehicle-controlled clinical trial. Arch Dermatol.[2] 1994.[6] Link
-
Formulation & Permeation: Evaluation of skin permeation and retention of topical bead formulation containing tranexamic acid. ResearchGate.[10] Link
-
Comparative Meta-Analysis: Efficacy and safety of topical agents in the treatment of melasma: A systematic review and meta-analysis. Journal of Cosmetic Dermatology. Link
-
Vascular Effect: Effectiveness and safety of 3% tranexamic acid cream vs. 4% hydroquinone cream for mixed-type melasma. Acta Dermatovenerol APA. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Scoring systems in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. genevadermatology.ch [genevadermatology.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. consensus.app [consensus.app]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Scaling Up Tranexamic Acid Synthesis
Prepared by: Senior Application Scientist, Pharmaceutical Process Development
Welcome to the technical support center for tranexamic acid (TXA) synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the production of tranexamic acid. As a synthetic derivative of the amino acid lysine, the precise synthesis of the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid is paramount for its clinical efficacy as an antifibrinolytic agent.[1][2][3]
Scaling the synthesis from the bench to industrial production introduces significant challenges, primarily revolving around achieving high isomeric purity, maximizing yield, ensuring process safety, and maintaining cost-effectiveness.[4][5] This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you navigate these complexities.
Section 1: Overview of a Common Synthesis Pathway
A prevalent and robust method for synthesizing tranexamic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid (P-AMBA), followed by isomerization and purification. This route is often favored for its directness, but each step presents unique challenges that must be carefully controlled during scale-up.
The general workflow is depicted below.
Sources
Technical Support Center: Minimizing Side Effects of Tranexamic Acid in Cell Culture Experiments
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals employing tranexamic acid (TXA) in cell culture. The primary objective is to provide expert guidance on mitigating potential cytotoxic and off-target effects to ensure the integrity and reproducibility of your experimental data. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of using TXA in vitro.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and common concerns regarding the use of tranexamic acid in cell culture systems.
Q1: What is the primary mechanism of action of tranexamic acid in a cell culture context?
Tranexamic acid is a synthetic analog of the amino acid lysine. Its principal mechanism is the competitive and reversible inhibition of plasminogen activation.[1][2][3] It achieves this by binding to the lysine-binding sites on plasminogen molecules, which prevents them from associating with fibrin or cell surfaces. This blockade inhibits the conversion of plasminogen to plasmin, a broad-spectrum serine protease responsible for fibrin clot degradation (fibrinolysis) and extracellular matrix (ECM) remodeling.[1][4]
Q2: What are the most common side effects or cytotoxic effects observed with tranexamic acid in vitro?
The adverse effects of tranexamic acid in cell culture are primarily dose- and time-dependent.[5][6] Key side effects include:
-
Reduced Cell Viability and Proliferation: High concentrations of TXA can be cytotoxic, leading to a significant decrease in cell proliferation and overall viability.[5][7][8]
-
Induction of Apoptosis: Cell death induced by excessive TXA concentrations has been shown to occur through apoptosis.[5][9]
-
Altered Cell Morphology: Cells exposed to cytotoxic levels of TXA may exhibit atypical morphologies, such as rounding, detachment from the culture surface, and reduced cell numbers.[5][6]
-
Inhibition of Functional Processes: Beyond viability, high concentrations can impair specific cellular functions, such as collagen deposition in tendon-derived cells.[5]
Q3: What is a safe starting concentration range for tranexamic acid in my experiments?
The optimal concentration of TXA is highly dependent on the specific cell type and the duration of the experiment. Based on in vitro cytotoxicity studies, concentrations below 20 mg/mL (~127 mM) are generally considered safe for short-term exposure without causing significant cell death.[5][8] However, for chronic or long-term exposure, concentrations should be kept much lower, with some studies showing little effect on fibroblasts at concentrations ≤12.5 mg/mL (~79.5 mM).[9] For initial experiments, it is advisable to start with a broad range of concentrations (e.g., 1 mM to 50 mM) to empirically determine the non-toxic window for your specific cell line.
Q4: How do I definitively determine the optimal, non-toxic concentration of tranexamic acid for my unique cell line?
The most rigorous and reliable method is to perform a dose-response assay. This involves treating your cells with a serial dilution of tranexamic acid and measuring cell viability at a defined time point. This allows you to determine key metrics like the IC50 (the concentration that inhibits 50% of a biological function) and, more importantly, the maximum concentration that does not significantly impact cell viability compared to an untreated control.[10][11]
Caption: General workflow for a dose-response experiment to find the optimal TXA concentration.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific issues encountered during experiments involving tranexamic acid.
Issue 1: Significant Decrease in Cell Viability and Proliferation
-
Symptoms: High percentage of dead cells confirmed by trypan blue exclusion or viability assays (e.g., MTT, PrestoBlue); reduced cell confluence compared to controls; large amounts of floating debris in the culture medium.
| Potential Cause | Causality & Explanation | Troubleshooting Steps & Solutions |
| Concentration Exceeds Cytotoxic Threshold | The TXA concentration is too high for the specific cell line, leading to apoptosis and cell death.[5][8] Different cell lines have vastly different sensitivities. | 1. Perform a Dose-Response Curve: This is the most critical step. Test a wide range of concentrations (e.g., 10-fold dilutions from 100 mM down to 0.1 mM) to identify the highest concentration that maintains >90% viability.[10][11] 2. Review Literature: Search for publications using your specific cell line or a similar one to find established non-toxic concentration ranges. |
| Prolonged or Chronic Exposure | Cytotoxicity is both dose- and time-dependent. A concentration that is safe for 24 hours may become toxic at 48 or 72 hours.[6][9] | 1. Conduct a Time-Course Experiment: Using a sub-lethal concentration identified from your dose-response curve, assess cell viability at multiple time points (e.g., 24h, 48h, 72h) to determine the maximum effective treatment duration. 2. Consider Intermittent Dosing: For long-term studies, replace the TXA-containing medium with fresh medium for a recovery period before re-dosing. |
| High Cell Line Sensitivity | Some cell lines, particularly primary cells or certain cancer lines, are inherently more sensitive to chemical stressors. | 1. Optimize Culture Conditions: Ensure cells are healthy before starting the experiment. Use high-quality reagents, maintain optimal pH and CO2 levels, and ensure the culture is free from contamination. 2. Start at a Lower Concentration: For sensitive cells, begin your dose-response experiments at a much lower concentration range (e.g., starting at 1 mM). |
Issue 2: Altered Cell Morphology and Adhesion
-
Symptoms: Cells appear rounded, shrunken, or less spread out than control cells; increased number of floating but still viable cells; reduced adherence to the culture plate.
| Potential Cause | Causality & Explanation | Troubleshooting Steps & Solutions |
| Sub-lethal Cellular Stress | Even at concentrations that do not cause widespread cell death, TXA can induce a stress response that leads to morphological changes.[6] | 1. Lower the TXA Concentration: Reduce the working concentration to the lowest level that still provides the desired biological effect (e.g., inhibition of fibrinolysis). 2. Perform Morphological Assessment: Use microscopy to carefully document cell morphology across your dose-response curve to identify the highest concentration that preserves normal morphology. |
| Indirect Effects on Cell-Matrix Interactions | Plasmin, which is inhibited by TXA, plays a role in activating matrix metalloproteinases (MMPs) and remodeling the ECM. Inhibiting this system can indirectly affect how cells adhere and interact with their substrate. | 1. Use Coated Cultureware: If cell adhesion is a persistent issue, try using plates coated with ECM proteins such as fibronectin, laminin, or collagen to provide a more robust substrate for cell attachment. 2. Allow for Longer Adherence: Ensure cells are well-adhered and have formed strong focal adhesions before adding TXA to the medium. |
Part 3: Key Experimental Protocol
Protocol: Determining the Cytotoxic Profile of Tranexamic Acid via MTT Assay
Objective: To quantitatively assess the effect of various concentrations of tranexamic acid on cell viability and determine the optimal non-toxic working concentration for a specific cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Tranexamic acid (powder or sterile stock solution)
-
Sterile PBS (Phosphate-Buffered Saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). This density should allow for logarithmic growth during the experiment. c. Include wells for "medium only" blanks. d. Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to fully adhere.
-
Preparation of TXA Dilutions: a. Prepare a high-concentration stock of TXA (e.g., 500 mM) in complete medium or sterile PBS. b. Perform serial dilutions in complete medium to create a range of 2X working concentrations (e.g., from 200 mM down to 0.2 mM). c. Prepare a "vehicle control" of complete medium (with PBS if used for stock).
-
Cell Treatment: a. After 24 hours of adherence, add 100 µL of the 2X TXA dilutions to the appropriate wells, resulting in a 1X final concentration. b. Add 100 µL of vehicle control medium to the "untreated control" wells. c. Incubate the plate for the desired experimental duration (e.g., 48 hours).
-
MTT Assay: a. After incubation, carefully add 20 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. c. Carefully aspirate the medium from all wells without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well. e. Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.
-
Data Acquisition and Analysis: a. Read the absorbance of the plate at 570 nm. b. Subtract the average absorbance of the "medium only" blanks from all other readings. c. Calculate percent viability for each concentration: (% Viability) = (Absorbance of Treated Wells / Average Absorbance of Untreated Control Wells) * 100. d. Plot percent viability versus TXA concentration (often on a log scale) to visualize the dose-response curve and select the highest concentration that does not cause a significant drop in viability.
Part 4: Understanding the Underlying Mechanisms
To design robust experiments, it is crucial to understand that TXA's effects can extend beyond simple plasminogen inhibition. Plasmin is a potent enzyme with multiple substrates, and its inhibition can have cascading effects on various cellular signaling pathways.
Caption: Downstream effects of tranexamic acid's inhibition of the plasminogen-plasmin system.
By inhibiting plasmin, tranexamic acid can indirectly suppress:
-
Cell Migration and Invasion: Plasmin directly degrades ECM components and activates MMPs, both of which are essential for cell motility.
-
Angiogenesis and Melanogenesis: Plasmin can release and activate growth factors like Vascular Endothelial Growth Factor (VEGF) from the ECM. Some research suggests TXA can inhibit angiogenesis and melanogenesis by targeting VEGF receptors.[12]
This broader understanding is critical for interpreting your results accurately. An observed effect on cell migration, for instance, is likely a direct consequence of TXA's intended antifibrinolytic mechanism rather than an off-target effect.
References
-
The temporal response and mechanism of action of tranexamic acid in endothelial glycocalyx degradation. Source: The Journal of Trauma and Acute Care Surgery. URL: [Link]
-
Tranexamic Acid: Side Effects, Uses, Dosage, Interactions, Warnings. Source: RxList. URL: [Link]
-
Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage? Source: Journal of Orthopaedic Surgery and Research. URL: [Link]
-
What is the mechanism of action of Tranexamic Acid (TXA)? Source: Dr.Oracle. URL: [Link]
-
How to determine non-cytotoxic drug concentration using MTT assay? Source: ResearchGate. URL: [Link]
-
Tranexamic Acid Side Effects and Possible Drug Interactions. Source: Healthline. URL: [Link]
-
Tranexamic Acid Side Effects: Common, Severe, Long Term. Source: Drugs.com. URL: [Link]
-
Tranexamic Acid Promotes Murine Bone Marrow-Derived Osteoblast Proliferation and Inhibits Osteoclast Formation In Vitro. Source: International Journal of Molecular Sciences. URL: [Link]
-
Side effects of tranexamic acid. Source: National Health Service (NHS). URL: [Link]
-
Tranexamic acid (intravenous route) - Side effects & uses. Source: Mayo Clinic. URL: [Link]
-
Tranexamic acid. Source: Wikipedia. URL: [Link]
-
The Science Behind Tranexamic Acid: Mechanism and Applications. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Source: Current Protocols in Chemical Biology. URL: [Link]
-
Three Steps for Setting up a Drug Screening Assay. Source: Bitesize Bio. URL: [Link]
-
Topical use of tranexamic acid: Are there concerns for cytotoxicity? Source: World Journal of Orthopedics. URL: [Link]
-
Effects of Tranexamic Acid Cytotoxicity on In Vitro Chondrocytes. Source: The American Journal of Orthopedics. URL: [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Source: Environmental Science & Technology. URL: [Link]
-
Effects of Tranexamic Acid Cytotoxicity on In Vitro Chondrocytes. Source: PubMed. URL: [Link]
-
Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage? Source: Journal of Orthopaedic Surgery and Research. URL: [Link]
-
Trauma-targeted delivery of tranexamic acid improves hemostasis and survival in rat liver hemorrhage model. Source: Journal of Thrombosis and Haemostasis. URL: [Link]
-
Dilution Tranexamic Acid. Source: GlobalRPH. URL: [Link]
-
Cytotoxicity and Effect of Topical Application of Tranexamic Acid on Human Fibroblast in Spine Surgery. Source: World Neurosurgery. URL: [Link]
-
Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo. Source: ResearchGate. URL: [Link]
-
Tranexamic Acid Quantification in Human Whole Blood Using Liquid Samples or Volumetric Absorptive Microsampling Devices. Source: ResearchGate. URL: [Link]
-
How Tranexamic Acid (#TXA) Stops Bleeding: The Mechanism of Action. Source: YouTube. URL: [Link]
-
Tranexamic Acid Inhibits Angiogenesis and Melanogenesis in Vitro by Targeting VEGF Receptors. Source: Scientific Reports. URL: [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. youtube.com [youtube.com]
- 5. Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical use of tranexamic acid: Are there concerns for cytotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tranexamic Acid Cytotoxicity on In Vitro Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage? | springermedizin.de [springermedizin.de]
- 9. Cytotoxicity and Effect of Topical Application of Tranexamic Acid on Human Fibroblast in Spine Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Tranexamic Acid Inhibits Angiogenesis and Melanogenesis in Vitro by Targeting VEGF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal activity of topical tranexamic acid
Technical Support Center: Tranexamic Acid Formulations
Welcome to the technical support center for topical tranexamic acid (TXA) formulation. This guide provides in-depth answers to common questions and troubleshooting workflows encountered during research and development. Our goal is to equip you with the foundational knowledge and practical steps needed to optimize the pH of your topical TXA formulations for maximum stability and efficacy.
Frequently Asked Questions (FAQs)
Question 1: What is the optimal pH for a topical tranexamic acid formulation?
The optimal pH for a topical tranexamic acid formulation represents a balance between ingredient stability, skin penetration, and physiological compatibility. While TXA is effective across a broad pH range of 3 to 8, the ideal range for most skincare applications is between 5.0 and 7.0 .[1][2]
-
Efficacy and Stability: A pH range of 5.5 to 6.0 is often cited as optimal for ensuring the chemical stability and solubility of tranexamic acid in aqueous solutions.[3]
-
Skin Compatibility: The skin's natural surface pH, often referred to as the "acid mantle," is typically between 4.5 and 5.5.[4][5] Formulating within or close to this range (pH 5.0-7.0) helps minimize the potential for irritation and supports overall skin barrier health.[2][3]
While some studies have explored lower pH values (e.g., pH 2.38) to potentially enhance penetration, this significantly increases the risk of skin irritation and may not be suitable for all applications or skin types.[6][7]
Question 2: Why is pH so critical for the activity of tranexamic acid?
The pH of a formulation directly governs the ionization state of tranexamic acid, which in turn influences its solubility, stability, skin penetration, and biological activity. Tranexamic acid is a zwitterionic compound, meaning it contains both a carboxylic acid group (pKa₁ ≈ 4.3) and an amino group (pKa₂ ≈ 10.6).
The diagram below illustrates how pH affects the molecular charge of tranexamic acid.
Caption: Ionization state of tranexamic acid at different pH values.
At the optimal skin-compatible pH of 5.0-7.0, TXA exists primarily in its zwitterionic form. This state is crucial because it provides a balanced hydrophilic-lipophilic character, which is essential for the molecule to navigate through the lipid-rich stratum corneum of the skin.[8] Extreme pH values result in a highly charged molecule (either cationic or anionic), which is very water-soluble but struggles to penetrate the skin's lipid barrier.[9][10]
Question 3: What are the consequences of formulating tranexamic acid at a pH that is too low or too high?
Formulating outside the optimal pH range can lead to several issues, from reduced efficacy to product instability and patient discomfort.
| pH Range | Predominant Form | Impact on Formulation & Efficacy |
| < 4.0 | Cationic (Positively Charged) | High Irritation Potential: Acidity can disrupt the skin's acid mantle, leading to redness and sensitivity.[6] Reduced Penetration: Although highly soluble in water, the strong positive charge can impede passage through the lipid barrier. |
| 5.0 - 7.0 | Zwitterionic (Neutral Net Charge) | Optimal Performance: Best balance of stability, solubility, and skin penetration.[2] High Skin Compatibility: Aligns well with the skin's natural pH, minimizing irritation.[3] |
| > 8.0 | Anionic (Negatively Charged) | Potential for Instability: Higher pH can increase the risk of hydrolysis or degradation and may lead to discoloration in complex formulations.[3] Poor Penetration: The strong negative charge limits absorption into the skin. |
Question 4: What buffering agents are suitable for topical tranexamic acid formulations?
A robust buffering system is essential to maintain a stable pH throughout the product's shelf life. The choice of buffer depends on the target pH.
| Buffer System | pKa Value(s) | Effective pH Range | Formulation Considerations |
| Citrate Buffer (Citric Acid / Sodium Citrate) | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Widely used in cosmetics; provides good stability. Can act as a chelating agent. |
| Phosphate Buffer (Sodium Phosphate Monobasic / Dibasic) | 2.15, 7.20, 12.35 | 6.2 - 8.2 | Excellent buffering capacity around neutral pH. Ensure compatibility with other ions to avoid precipitation. |
| Amine Buffers (e.g., Tromethamine) | ~8.1 | 7.2 - 9.0 | Can be used to buffer in the neutral to slightly alkaline range. Some amine buffers have been shown to impart additional stability and resistance to coloration in TXA solutions.[11] |
Troubleshooting Guides & Experimental Protocols
Issue 1: My tranexamic acid solution is cloudy or shows precipitation after pH adjustment.
Cause: This issue, known as "salting out" or precipitation, typically occurs if the pH is adjusted to a point where tranexamic acid's solubility is significantly reduced. While TXA is freely soluble in water, its solubility can be affected by a pH close to its isoelectric point if the concentration is very high or if other electrolytes are present. More commonly, precipitation occurs if an inappropriate acid or base is used for adjustment, leading to an insoluble salt.
Solution Workflow:
-
Verify Solubility Limits: Ensure your target concentration (typically 2-5%) is appropriate for your solvent system.[1][2][12]
-
Select Appropriate pH Adjusters: Use common, highly soluble acids and bases like citric acid or sodium hydroxide for adjustments. Prepare dilute solutions (e.g., 10% w/v) to allow for gradual, controlled changes.
-
Order of Addition: Dissolve tranexamic acid completely in the aqueous phase before adding other ingredients that might reduce its solubility (e.g., high concentrations of salts or polymers).
-
pH Adjustment Protocol: Add the pH adjuster dropwise while continuously stirring the solution. This prevents localized pH shocks that can cause the active to fall out of solution.
-
Consider a Chelating Agent: In complex formulations, trace metal ions can sometimes form insoluble complexes. Adding a chelating agent like disodium EDTA or GLDA can improve clarity and stability.[3]
Issue 2: My formulation is causing skin irritation.
Cause: Irritation from a tranexamic acid product is most often linked to a pH that is too low (acidic).[6] While TXA itself is generally well-tolerated, an aggressive pH can compromise the skin's barrier function.
Solution Workflow:
-
Confirm Formulation pH: Calibrate your pH meter and accurately measure the final product's pH.
-
Adjust to a Skin-Compatible Range: If the pH is below 5.0, adjust it upwards into the 5.5-6.5 range using a suitable base (e.g., 10% Sodium Hydroxide solution).
-
Evaluate Other Ingredients: Assess other components in your formula for known irritancy potential (e.g., certain preservatives, fragrances, or high concentrations of penetration enhancers).
-
Incorporate Soothing Agents: Consider adding ingredients known for their anti-inflammatory and barrier-supportive properties, such as niacinamide, panthenol, or allantoin, which work synergistically with tranexamic acid.[2][3]
Experimental Protocol: pH Measurement and Adjustment of a Tranexamic Acid Serum
This protocol outlines the standard procedure for accurately setting the pH of a simple aqueous tranexamic acid serum.
Caption: Standard workflow for pH adjustment and verification.
Materials:
-
Tranexamic Acid Powder
-
Purified Water (USP grade)
-
Citric Acid and/or Sodium Hydroxide (for pH adjustment)
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Solution:
-
Weigh the required amount of tranexamic acid for your target concentration (e.g., 3.0 g for a 100 g batch of 3% serum).
-
Add it to the main beaker containing the bulk of the purified water (e.g., 90 g).
-
Stir until the tranexamic acid is fully dissolved.
-
-
Initial pH Measurement:
-
Ensure your pH meter is properly calibrated using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Immerse the electrode in the solution and record the initial pH. A 3% aqueous solution of TXA will typically have a pH between 6.5 and 7.5.
-
-
pH Adjustment:
-
To lower the pH, add a 10% solution of citric acid drop by drop.
-
To raise the pH, add a 10% solution of sodium hydroxide drop by drop.
-
Crucial Step: Allow the solution to stir for 1-2 minutes after each addition to ensure the reading has stabilized before adding more.
-
-
Finalization and Stability Check:
-
Continue adjusting until the pH is stable within your target range (e.g., 5.5 - 6.0).
-
Once the target pH is reached, add the remaining water to bring the batch to its final weight (q.s. to 100%). Stir for another 5-10 minutes to ensure homogeneity.
-
Store a sample in a sealed container for 24 hours at room temperature. Re-measure the pH to ensure it has not drifted, confirming the stability of your formulation.[13]
-
References
-
THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation. (2022). MDPI. Retrieved February 13, 2026, from [Link]
-
What is the mechanism of action of topical tranexamic acid (TXA) for treating hyperpigmentation?. (2025). Dr.Oracle. Retrieved February 13, 2026, from [Link]
-
Tranexamic acid for skin. (n.d.). Paula's Choice EU. Retrieved February 13, 2026, from [Link]
-
Tranexamic acid. (n.d.). DermNet. Retrieved February 13, 2026, from [Link]
-
Tranexamic acid for the treatment of hyperpigmentation and telangiecta. (2024). CCID. Retrieved February 13, 2026, from [Link]
-
The Ultimate Guide to Tranexamic Acid for Skincare Formulations. (2024). Let's Make Beauty. Retrieved February 13, 2026, from [Link]
-
Tranexamic Acid in Skincare: A Chemist's Guide to Formulating. (n.d.). Grand Ingredients. Retrieved February 13, 2026, from [Link]
-
Novel formulations for topical delivery of tranexamic acid: assessing the need of epidermal targeting for hyperpigmentation disorders. (2023). PubMed. Retrieved February 13, 2026, from [Link]
-
Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
What strength of topical Tranexamic Acid (TXA) is effective for treating hyperpigmentation?. (2025). Dr.Oracle. Retrieved February 13, 2026, from [Link]
-
Can tranexamic acid penetrate skin and be an effective ingredient to treat hyperpigmentation?. (n.d.). Santi London. Retrieved February 13, 2026, from [Link]
-
Evaluation of the In Vivo Skin Penetration of TXVector by Confocal Raman Spectroscopy. (n.d.). Hindawi. Retrieved February 13, 2026, from [Link]
-
Formulation, Characterization and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Tranexamic Acid Brightening: Synergy with Niacinamide & Azelaic. (n.d.). Grand Ingredients. Retrieved February 13, 2026, from [Link]
-
The influence of topical 5% tranexamic acid at pH 2.38 with and without corundum microdermabrasion on pigmentation and skin surface lipids. (2020). PubMed. Retrieved February 13, 2026, from [Link]
- Tranexamic acid composition. (n.d.). Google Patents.
-
Log P and pKa for tranexamic acid. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations. (2023). Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]
-
Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In. (n.d.). Avicenna Journal of Medical Biochemistry. Retrieved February 13, 2026, from [Link]
-
TRANEXAMIC ACID. (n.d.). WHO. Retrieved February 13, 2026, from [Link]
-
Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Stability of Tranexamic Acid after 12-Week Storage at Temperatures from. (2013). DTIC. Retrieved February 13, 2026, from [Link]
-
Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. (2024). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
Sources
- 1. paulaschoice-eu.com [paulaschoice-eu.com]
- 2. grandingredients.com [grandingredients.com]
- 3. grandingredients.com [grandingredients.com]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. droracle.ai [droracle.ai]
- 7. The influence of topical 5% tranexamic acid at pH 2.38 with and without corundum microdermabrasion on pigmentation and skin surface lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of the In Vivo Skin Penetration of TXVector by Confocal Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2695605A1 - Tranexamic acid composition - Google Patents [patents.google.com]
- 12. specialchem.com [specialchem.com]
- 13. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist’s Guide to Validating the In Vitro Antibacterial Efficacy of Tranexamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Hemostasis - Uncovering the Antibacterial Potential of Tranexamic Acid
Tranexamic acid (TXA), a synthetic lysine analog, is a well-established antifibrinolytic agent widely employed in clinical practice to reduce perioperative blood loss.[1][2] Its primary mechanism involves competitively inhibiting the activation of plasminogen to plasmin, a key enzyme in fibrin degradation, thereby stabilizing blood clots.[2] However, a growing body of evidence suggests that TXA's clinical benefits may extend beyond hemostasis, with several studies pointing towards a role in reducing postoperative infections.[1][3][4]
This observation has sparked significant interest in a potential direct antibacterial effect of TXA. While not a conventional antibiotic, its impact on bacterial growth, particularly on biofilm formation, presents a compelling area of investigation for addressing challenges like periprosthetic joint infections (PJI).[5][6] This guide provides a comprehensive framework for researchers to meticulously validate the antibacterial and, most notably, the anti-biofilm properties of tranexamic acid in an in vitro setting. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and compare its performance with relevant alternatives based on published data.
The Mechanistic Hypothesis: How Does Tranexamic Acid Inhibit Bacteria?
The prevailing hypothesis is that TXA's primary antibacterial action is not direct bactericidal activity against planktonic (free-floating) cells, but rather the disruption of bacterial biofilms.[7][8] Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers significant protection against host immune responses and antimicrobial treatments.[5]
In vitro studies suggest TXA exerts its effect by:
-
Inhibiting Biofilm Formation: TXA has been shown to significantly reduce the formation of biofilms by pathogens like Staphylococcus aureus.[7] This is achieved by diminishing the accumulation of critical components of the biofilm's extracellular matrix, including proteins, polysaccharides, and extracellular DNA (eDNA).[5]
-
Anti-Aggregative Effects: The ability of TXA to reduce bacterial growth appears linked to a direct anti-aggregative effect, which hinders the initial stages of biofilm formation.[9]
-
Synergistic Activity with Antibiotics: Perhaps one of the most promising aspects is TXA's potential to act synergistically with conventional antibiotics. By disrupting the biofilm matrix, TXA may enhance the penetration and efficacy of agents like vancomycin and gentamicin, although this effect is notably strain-dependent.[3][10] Conversely, some studies have noted antagonistic effects against planktonic bacteria when TXA is combined with certain antibiotics, underscoring the complexity of these interactions.[11][12]
This guide will focus on the experimental workflows required to test these hypotheses rigorously.
Experimental Validation Workflow: A Step-by-Step Approach
A thorough in vitro validation follows a logical progression from assessing effects on planktonic bacteria to evaluating the more complex interactions within biofilms and in combination with other antimicrobials.
Caption: Overall workflow for in vitro validation of TXA's antibacterial effect.
Part 1: Protocols for Planktonic Bacteria Susceptibility
The first step is to ascertain whether TXA has a direct inhibitory or cidal effect on free-floating bacteria. This provides a baseline for its antimicrobial potential.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay for antimicrobial susceptibility testing.
Causality: The choice of the broth microdilution method is based on its standardization by the Clinical and Laboratory Standards Institute (CLSI), high throughput, and conservation of reagents. It allows for the simultaneous testing of multiple TXA concentrations against different bacterial strains.
Detailed Protocol (CLSI Broth Microdilution Method):
-
Preparation of TXA Stock: Dissolve tranexamic acid powder in a suitable sterile solvent (e.g., Müller-Hinton Broth - MHB) to create a high-concentration stock solution (e.g., 133.3 mg/mL).[1]
-
Bacterial Inoculum Preparation: Culture the selected bacterial strain (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Setup: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the TXA stock solution in MHB to achieve a range of final concentrations (e.g., 100 mg/mL down to 0.1 mg/mL).[1]
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted TXA solution.[9] This brings the final volume to 100 µL and the bacterial concentration to the target 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in MHB (no TXA).
-
Negative Control: A well containing only sterile MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of TXA where no visible turbidity (bacterial growth) is observed, compared to the positive control.[9]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: This is a necessary follow-up to the MIC assay. If TXA inhibits growth, it is crucial to know whether it is actively killing the bacteria or merely pausing their proliferation.
Detailed Protocol:
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[13]
Part 2: Protocols for Anti-Biofilm Activity
This is the most critical phase for evaluating TXA, as its primary reported effect is on biofilms.
Biofilm Formation Inhibition Assay (MBIC)
This assay determines the concentration of TXA required to inhibit the formation of a biofilm.
Causality: Bacteria in biofilms are phenotypically different from their planktonic counterparts. This assay directly tests TXA's ability to interfere with the initial stages of attachment and matrix production, which is central to its proposed mechanism.
Caption: Experimental workflow for the Crystal Violet biofilm inhibition assay.
Detailed Protocol (Crystal Violet Method):
-
Plate Setup: Prepare serial dilutions of TXA in a 96-well flat-bottomed microtiter plate with a growth medium conducive to biofilm formation (e.g., Tryptic Soy Broth with 1% glucose).
-
Inoculation: Add the prepared bacterial inoculum (adjusted to ~10⁷ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow biofilm to form at the liquid-air interface and bottom surface.
-
Washing: Gently discard the supernatant. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Fixation: Fix the remaining biofilm with 100 µL of methanol for 15 minutes.
-
Staining: Discard the methanol and stain the plate with 100 µL of 0.1% (w/v) crystal violet solution for 15 minutes.
-
Final Wash: Discard the stain and wash the wells thoroughly with water until the washings are clear. Air dry the plate.
-
Quantification: Solubilize the bound crystal violet with 125 µL of 30% acetic acid or absolute alcohol.[7] Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest TXA concentration that shows a significant reduction in absorbance compared to the positive control (biofilm without TXA).
Quantification of Biofilm Matrix Components
Causality: Since TXA is hypothesized to reduce matrix components, directly quantifying these molecules provides strong mechanistic evidence. This goes beyond the simple biomass measurement of the crystal violet assay.
Detailed Protocol (Adapted from published methods[5]):
-
Biofilm Growth: Grow biofilms in the presence and absence of TXA as described in the MBIC protocol.
-
Matrix Staining: After washing to remove planktonic cells, stain separate wells/samples with specific fluorescent dyes:
-
Polysaccharides: Use a lectin conjugate like Concanavalin A-Alexa Fluor 633.
-
Proteins: Use a protein stain like SYPRO Ruby.
-
eDNA: Use a cell-impermeant DNA dye like Propidium Iodide (PI) or TOTO-1.
-
-
Imaging: Visualize the stained biofilms using Confocal Laser Scanning Microscopy (CLSM).
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescent signal intensity or the biovolume for each component in the TXA-treated versus control groups. A significant reduction in signal for a specific component validates TXA's targeted effect.
Part 3: Comparative and Synergistic Analysis
Evaluating TXA in isolation is insufficient. Its true potential may lie in combination therapy.
Checkerboard Synergy Assay
This assay is the gold standard for evaluating the interaction between two antimicrobial agents.
Causality: To determine if TXA and an antibiotic are synergistic (effect is greater than the sum of their individual effects), indifferent, or antagonistic. This is critical for assessing its potential as an adjuvant therapy.
Detailed Protocol:
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of Antibiotic A (e.g., vancomycin). Along the y-axis, prepare serial dilutions of TXA.
-
Inoculation: Inoculate the plate with the target bacterium as per the MIC protocol. Each well will thus contain a unique combination of concentrations of both agents.
-
Incubation & Reading: Incubate for 18-24 hours and read for visible growth.
-
Analysis (Fractional Inhibitory Concentration - FIC Index):
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B (TXA) = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of A + FIC of B
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or Additive)
-
FICI > 4.0: Antagonism
-
-
Data Summary: TXA Performance In Vitro
The following table summarizes representative quantitative data from the literature, providing a benchmark for expected results.
| Assay / Parameter | Bacterial Strain(s) | TXA Concentration | Key Finding | Reference |
| Biofilm Inhibition | Methicillin-Susceptible S. aureus (MSSA) | 10 mg/mL | ≥90% reduction in all measured biofilm components (proteins, polysaccharides, DNA). | [5] |
| Biofilm Inhibition | S. aureus | 10, 25, 50 mg/mL | Dose-dependent inhibition of biofilm formation, with >50% inhibition at these concentrations. | [7] |
| Planktonic Growth | Staphylococcus spp. | 10 mg/mL | Clinically significant reduction (27.2%) in log CFU/mL counts. | [4][14] |
| Planktonic Growth | Various Strains | 50-100 mg/mL | Growth inhibitory effect observed at higher concentrations. No bactericidal effect noted. | [1] |
| Synergy (MIC Reduction) | Coagulase-Negative Staphylococci (CoNS) | 10 mg/mL + Gentamicin | 2-fold reduction in the MIC₅₀ of gentamicin. | [3] |
| Synergy (Biofilm) | MRSA, S. aureus | TXA + Vancomycin | Synergistically decreased the MBIC and MBEC values of vancomycin. | [11] |
| Antagonism (Planktonic) | S. aureus, S. epidermidis | TXA + Vancomycin | Increased the MIC and MBC of vancomycin against planktonic bacteria. | [11][12] |
Conclusion and Future Directions
The in vitro validation of tranexamic acid reveals a nuanced antibacterial profile. While its direct effect on planktonic bacteria is modest and typically requires high concentrations, its ability to significantly inhibit biofilm formation is well-documented.[5][7] The primary mechanism appears to be the disruption of the extracellular matrix.[5] The most compelling therapeutic potential for TXA may be as a biofilm-disrupting adjuvant that works synergistically with conventional antibiotics like vancomycin and gentamicin, particularly against staphylococcal biofilms.[3][11]
However, the observation of strain-dependent effects and potential antagonism in the planktonic phase highlights the complexity of these interactions.[11][12] Researchers are encouraged to use the comprehensive workflow detailed in this guide to rigorously assess TXA's efficacy against their specific pathogens of interest. Future in vitro studies should expand to include a wider range of clinical isolates and explore the impact of TXA on antibiotic resistance development within biofilms.
References
- De la-Fuente, J. et al. (2024). Quantification and Comparison of Different Biofilm Components from Methicillin-Susceptible Staphylococcus aureus Treated with Tranexamic Acid Using an In Vitro Model. MDPI.
- Chen, P. et al. (2022).
- Zhang, Y. et al. (2021). The Topical Tranexamic Acid Have Potential Hazard of Promoting Biofilm Formation of Staphylococcus aureus in Microenvironment of the Prosthetic Joint. ProQuest.
- Wang, L. et al. (2022).
- Benjumea, A. et al. (2024). Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models. Frontiers in Microbiology.
- Benjumea, A. et al. (2024). Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models. PMC.
- Benjumea, A. et al. (2024). Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models. PubMed.
- Benjumea, A. et al. (2024). Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models. Sílice (CSIC).
- Benjumea, A. et al. (2022). Effect of Tranexamic Acid against Staphylococcus spp. and Cutibacterium acnes Associated with Peri-Implant Infection: Results from an In Vitro Study. Microbiology Spectrum.
- Wang, Y. et al. (2025). Impact of tranexamic acid on the efficacy of vancomycin and meropenem against periprosthetic joint infections: an in vitro analysis. PMC.
- Zagrajšek, U. et al. (2023). Antibacterial Effect of Topically Administered Tranexamic Acid in Large Joint Arthroplasty. MDPI.
- Mospinek, E. et al. (2021).
- Zagrajšek, U. et al. (2023). (PDF) Antibacterial Effect of Topically Administered Tranexamic Acid in Large Joint Arthroplasty.
- Wang, Y. et al. (2025). Impact of tranexamic acid on the efficacy of vancomycin and meropenem against periprosthetic joint infections : an in vitro analysis. PubMed.
- Benjumea, A. et al. (2022). Effect of Tranexamic Acid against Staphylococcus spp.
- Benjumea, A. et al. (2022). Effect of Tranexamic Acid against Staphylococcus spp.
- Nelson Labs.
- Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma.
- National Institutes of Health. Tranexamic Acid. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Tranexamic acid protects against implant-associated infection by reducing biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranexamic acid protects against implant-associated infection by reducing biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Tranexamic Acid against Staphylococcus spp. and Cutibacterium acnes Associated with Peri-Implant Infection: Results from an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of tranexamic acid on the efficacy of vancomycin and meropenem against periprosthetic joint infections: an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of tranexamic acid on the efficacy of vancomycin and meropenem against periprosthetic joint infections : an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Effect of Tranexamic Acid against Staphylococcus spp. and Cutibacterium acnes Associated with Peri-Implant Infection: Results from an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Tranexamic Acid: Plasmin Generation & Fibrinolysis Inhibition
Executive Summary & Strategic Rationale
In the landscape of hemostatic drug development, Tranexamic Acid (TXA) remains the gold standard for antifibrinolytic therapy. However, validating its efficacy in vivo requires more than simple bleeding time measurements. It demands a rigorous demonstration of its molecular mechanism: the inhibition of plasminogen activation and plasmin activity on the fibrin surface.
This guide moves beyond basic efficacy to provide a mechanistic validation framework . We compare TXA against its primary alternative, Epsilon-Aminocaproic Acid (EACA) , and outline a self-validating experimental protocol that correlates in vivo dosing with ex vivo plasmin generation kinetics.
The Core Mechanism: Why "Plasmin Generation" Matters
TXA is a synthetic lysine analog. Its primary mode of action is competitive inhibition of the lysine-binding sites on the Kringle domains of plasminogen.
-
Direct Effect: Prevents plasminogen from binding to fibrin.[1][2][3]
-
Indirect Effect (Plasmin Generation): Since tissue plasminogen activator (tPA) requires fibrin as a cofactor to efficiently convert plasminogen to plasmin, TXA’s blockade of fibrin binding significantly reduces the rate of plasmin generation.
Comparative Landscape: TXA vs. Alternatives
While Aprotinin (a serine protease inhibitor) was historically significant, the modern comparative landscape focuses on TXA versus EACA.
Table 1: Technical Comparison of Antifibrinolytic Agents
| Feature | Tranexamic Acid (TXA) | Epsilon-Aminocaproic Acid (EACA) | Aprotinin |
| Class | Synthetic Lysine Analog | Synthetic Lysine Analog | Serine Protease Inhibitor (Bovine) |
| Potency (Molar) | 10x (High Potency) | 1x (Baseline) | High (Direct inhibitor) |
| Binding Affinity ( | High affinity for Kringle domains | Lower affinity | N/A (Active site binding) |
| In Vivo Half-Life | ~2 hours (IV) | ~1-2 hours | Short (requires continuous infusion) |
| Primary Indication | Trauma, Orthopedics, Cardiac | Cardiac Surgery, Hemophilia | Restricted (Anaphylaxis risk) |
| Mechanism Focus | Blocks Plasminogen | Blocks Plasminogen | Direct Plasmin Active Site Block |
Scientist's Insight: Choose TXA for in vivo validation studies because its higher potency allows for lower dosing volumes, reducing hemodynamic artifacts in small animal models. EACA is a valid control but requires significantly higher molar concentrations to achieve equivalent inhibition.
Mechanistic Visualization
The following diagram illustrates the competitive inhibition mechanism. Note how TXA blocks the interaction between Plasminogen and Fibrin, which is the critical step for tPA-mediated activation.[2]
Figure 1: Mechanism of Action.[4][2] TXA saturates the lysine-binding sites on plasminogen, preventing the fibrin-cofactored activation by tPA.
Validated Experimental Protocols
To validate TXA efficacy, we employ a "Challenge-Protection" model. We induce a hyperfibrinolytic state (Challenge) and measure the preservation of clot stability (Protection).
Protocol A: The In Vivo Challenge (Mouse Liver Laceration Model)
This model is superior to tail transection for antifibrinolytics because the liver is rich in tPA and plasminogen activators, creating a high-fibrinolysis environment.
Prerequisites:
-
Species: C57BL/6J Mice (Male, 8-10 weeks).
-
Test Groups: Vehicle (Saline), TXA Low Dose (30 mg/kg), TXA High Dose (300 mg/kg).
Step-by-Step Workflow:
-
Anesthesia: Induce with isoflurane (3-4%) and maintain (1.5-2%).
-
Pre-Dosing (T-15 min): Administer TXA or Vehicle via retro-orbital or tail vein injection 15 minutes prior to injury. Causality Note: Pre-dosing ensures therapeutic plasma levels at the moment of clot initiation.
-
Laparotomy: Expose the liver median lobe.
-
Standardized Injury (T0): Using a standardized template, create a 1 cm incision on the liver lobe.
-
Hemostasis Monitoring: Place pre-weighed gauze under the liver. Collect blood for 15 minutes.
-
Sample Collection (T+20 min): Draw blood via cardiac puncture into 3.2% Citrate (9:1 ratio). Crucial: Immediate centrifugation (2000g x 15 min) to obtain platelet-poor plasma (PPP) for biomarker analysis.
Protocol B: Ex Vivo Analysis (The Readout)
Validation requires two orthogonal readouts: Viscoelasticity (Clot Strength) and Biochemistry (Plasmin Generation).
1. Rotational Thromboelastometry (ROTEM) - The Functional Assay
-
Assay: EXTEM (Extrinsic pathway) and APTEM (EXTEM + Aprotinin/TXA in vitro).
-
Logic: If in vivo TXA was effective, the EXTEM trace from the treated mouse should resemble the APTEM trace (which simulates maximal fibrinolysis inhibition).
-
Key Metric: Maximum Lysis (ML15) – The % of clot firmness lost 15 mins after peak firmness.
2. Fluorogenic Plasmin Generation Assay (PGA) - The Molecular Assay
This assay quantifies the actual generation of plasmin in the plasma sample.
-
Reagents:
-
Fluorogenic Substrate (e.g., Boc-Glu-Lys-Lys-AMC) specific for plasmin.
-
Trigger: tPA (50 ng/mL) + CaCl2.
-
-
Procedure:
-
Plate 20 µL of mouse plasma (from Protocol A).
-
Add 80 µL of Trigger/Substrate mix.
-
Read Fluorescence (Ex 360nm / Em 460nm) every 30s for 60 mins.
-
-
Self-Validation Check: The "Vehicle" group must show a rapid rise in fluorescence (plasmin generation). The "TXA" group should show a dose-dependent lag time and reduced peak velocity.
Experimental Workflow Diagram
Figure 2: Experimental workflow linking in vivo dosing to ex vivo molecular and functional readouts.
Data Interpretation & Expected Results
To interpret your data, compare your results against these expected benchmarks.
Table 2: Expected Validation Outcomes
| Parameter | Vehicle (Control) | TXA (30 mg/kg) | TXA (300 mg/kg) | Interpretation |
| Blood Loss (mg) | High (Reference) | Reduced (~30%) | Reduced (~50%) | Dose-dependent hemostasis. |
| ROTEM ML15 (%) | > 15% (Hyperfibrinolysis) | < 10% | < 5% (Stable Clot) | Prevention of clot breakdown. |
| PGA Lag Time | Short (< 5 min) | Extended | Extended | Delayed plasmin activation. |
| PGA Peak Velocity | High | Moderate Inhibition | Strong Inhibition | Primary metric for MoA validation. |
| D-Dimer Levels | High | Low | Low | Confirms reduced fibrin degradation. |
Troubleshooting & Self-Validation
-
Issue: No difference between Vehicle and TXA in ROTEM.
-
Cause: The injury model may not be "fibrinolytic" enough.
-
Fix: Add exogenous tPA to the ex vivo sample to "stress" the system. If TXA is present, it will still inhibit lysis even under high tPA stress.
-
-
Issue: High variability in blood loss.
-
Cause: Inconsistent incision depth.
-
Fix: Use a specific liver template or switch to a "tail tip amputation" model if technical precision is lacking, though liver is mechanistically superior for TXA.
-
References
-
McCormack, P. L. (2012). Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis. Drugs, 72(5), 585-617.
-
Miszta, A., et al. (2021).[5] Assessing Plasmin Generation in Health and Disease. International Journal of Molecular Sciences, 22(5), 2686.
-
Verma, S., et al. (2020).[6] Comparison of effectiveness of tranexamic acid and epsilon-amino-caproic-acid in decreasing postoperative bleeding in off-pump CABG surgeries. Annals of Cardiac Anaesthesia, 23(1), 65.
-
Hunt, B. J. (2015). The current place of tranexamic acid in the management of bleeding.[4][7] Anaesthesia, 70(S1), 50-53.
-
Wu, T. B., et al. (2020). Computational model of tranexamic acid on urokinase mediated fibrinolysis. PLOS ONE, 15(5), e0233640.
Sources
- 1. plos.figshare.com [plos.figshare.com]
- 2. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. easpublisher.com [easpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
A Comparative Guide to the Long-Term Safety and Efficacy of Tranexamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the long-term safety and efficacy of tranexamic acid (TXA) and its derivatives against other therapeutic alternatives. Grounded in experimental data and clinical evidence, this document is designed to support informed decision-making in research and drug development.
Introduction: The Antifibrinolytic Landscape
Excessive bleeding, whether in the context of surgery, trauma, or medical conditions like heavy menstrual bleeding (HMB), poses significant risks to patient health.[1] Antifibrinolytic agents are a cornerstone of management, working to stabilize blood clots and prevent premature breakdown.[2] Tranexamic acid (TXA), a synthetic derivative of the amino acid lysine, is one of the most widely researched and utilized agents in this class.[2][3] Its utility extends across numerous indications, including postpartum hemorrhage, trauma-associated hemorrhage, surgical bleeding, and menorrhagia.[3]
This guide will dissect the long-term performance of TXA, compare it with key alternatives, and provide the technical methodologies required to rigorously assess these agents.
Mechanism of Action: Stabilizing the Clot
The primary role of TXA is to prevent the degradation of fibrin, the protein mesh that forms the structural basis of a blood clot. It achieves this by inhibiting the activation of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis (clot breakdown).[2][4]
TXA competitively blocks the lysine-binding sites on plasminogen molecules.[2][3][4] This action prevents plasminogen from binding to the surface of fibrin, thereby inhibiting its conversion into active plasmin.[3][4] The result is a more stable clot, reducing blood loss.[2][3]
Caption: Mechanism of Tranexamic Acid (TXA).
Comparative Efficacy Analysis
The efficacy of TXA is best assessed by indication, comparing its performance against placebos and established alternative treatments.
Heavy Menstrual Bleeding (HMB)
For women with HMB, TXA significantly reduces menstrual blood loss. Evidence suggests a 40% to 50% reduction in blood loss per cycle.[5]
| Treatment | Mechanism of Action | Efficacy (Blood Loss Reduction) | Key Considerations |
| Tranexamic Acid (TXA) | Antifibrinolytic; prevents clot breakdown.[2] | ~40-50%[5][6] | Non-hormonal; taken only during menstruation.[6] |
| NSAIDs (e.g., Ibuprofen) | Inhibit prostaglandin production.[7] | ~30%[6][7] | Also relieves menstrual pain.[6][7] |
| Oral Contraceptives | Hormonal; suppress endometrial development. | ~40%[6] | Provides contraception; requires daily use.[6] |
| Levonorgestrel IUD (Mirena) | Hormonal; local progestin effect on endometrium.[6] | ~95% after 3+ months[6] | Long-acting contraception; requires insertion. |
Perioperative Bleeding (Surgery)
In surgical settings, particularly cardiac and orthopedic procedures, antifibrinolytics are crucial for blood conservation.[1] A systematic review and meta-analysis showed TXA reduced blood loss in surgical patients by nearly one-third compared to placebo.[3]
| Treatment | Potency Comparison | Efficacy (Blood Loss & Transfusion) | Key Considerations |
| Tranexamic Acid (TXA) | ~2-10 times more potent than EACA.[8] | Statistically significant reduction in blood loss and transfusion needs compared to EACA in some studies.[9] | Preferred in many guidelines due to robust evidence.[10] |
| Epsilon-Aminocaproic Acid (EACA) | Less potent than TXA.[8] | Effective in reducing bleeding, though some studies show slightly higher postoperative bleeding than TXA.[9][11] | A viable, often more cost-effective alternative. |
Long-Term Safety Profile
While generally well-tolerated, the primary concern with long-term use of antifibrinolytics is the theoretical risk of thromboembolic events (TEs), such as deep vein thrombosis (DVT) or pulmonary embolism (PE).[5][[“]][13]
Thromboembolic Risk
Extensive research has sought to quantify this risk. A major systematic review and meta-analysis of 216 trials involving over 125,000 patients found no statistically significant association between intravenous TXA and an increased risk of any thromboembolic event.[14][15][16] The incidence of total TEs was 2.1% in the TXA group versus 2.0% in the control group.[14] This finding holds true even in patients with a prior history of thromboembolism.[14] Another meta-analysis focusing on non-cardiac surgery patients also found no increased risk of cardiovascular thromboembolic complications.[15]
Despite this reassuring data, caution is still advised for patients with pre-existing risk factors for thrombosis.[[“]][15]
Other Adverse Events
Other reported side effects of TXA are generally mild, though rare serious events can occur.
| Adverse Event Category | Common Manifestations | Incidence/Severity |
| Gastrointestinal | Nausea, diarrhea, abdominal pain.[[“]][13][17] | Most frequently reported, typically mild.[[“]][13] |
| Neurological | Headaches, dizziness.[13] | Common and usually mild.[13][17] Seizures are rare but have been associated with high doses, especially IV use in surgical settings.[[“]] |
| Ocular | Changes in vision, disturbances in color vision.[17][18][19] | Rare; ophthalmological examination is recommended if symptoms occur.[18][20] |
| Hypersensitivity | Skin rash, hives, anaphylaxis.[18] | Rare but can be life-threatening, requiring immediate medical attention.[18][20] |
A comparison of side effects between TXA and EACA in pediatric cardiac surgery found no statistically significant difference in the incidence of vascular thrombosis (4.4% for TXA vs. 5.0% for EACA).[21] However, a non-significant increased risk of seizures was noted with TXA (3.5% vs. 0.8%).[21]
Experimental Protocols for Assessment
Rigorous assessment of antifibrinolytic agents requires standardized, self-validating protocols to ensure data integrity and reproducibility.
Protocol: In Vitro Assessment of Fibrinolytic Efficacy
Causality: Before proceeding to costly clinical trials, an in vitro clot lysis assay provides a fundamental measure of a compound's antifibrinolytic potency. This protocol determines the concentration-dependent ability of a test agent (like a TXA derivative) to inhibit plasmin-induced fibrin clot degradation.
Methodology:
-
Plate Preparation: Coat a 96-well microplate with human fibrinogen and allow it to dry.
-
Clot Formation: Add thrombin to the wells to convert fibrinogen to a fibrin clot matrix.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., TXA derivative) or a control (e.g., standard TXA, EACA) to the wells.
-
Fibrinolysis Induction: Introduce a fixed concentration of plasmin to all wells to initiate clot lysis.
-
Kinetic Measurement: Read the optical density (OD) of the wells at regular intervals using a spectrophotometer. As the clot degrades, the OD will decrease.
-
Data Analysis: Plot the rate of OD change against the concentration of the test compound. Calculate the IC50 (the concentration at which 50% of fibrinolysis is inhibited) to quantify potency.
Caption: Workflow for In Vitro Fibrinolytic Efficacy Assay.
Protocol: Clinical Monitoring of Long-Term Thrombotic Safety
Causality: To ensure patient safety during long-term clinical trials, a robust monitoring system is essential. This protocol outlines a self-validating system to prospectively track key biomarkers of coagulation and fibrinolysis, allowing for early detection of any prothrombotic signals.
Methodology:
-
Patient Enrollment & Baseline:
-
Recruit study participants meeting inclusion criteria.
-
Collect baseline data: medical history (especially prior TEs), concomitant medications, and lifestyle factors.[[“]]
-
Collect baseline blood samples for coagulation and fibrinolysis parameter analysis.
-
-
Scheduled Follow-Up Visits (e.g., 3, 6, 12, 24 months):
-
Administer a standardized questionnaire to screen for clinical signs/symptoms of thromboembolic events (e.g., leg swelling/pain, shortness of breath).[20]
-
Perform a physical examination.
-
-
Biomarker Analysis (at each visit):
-
Collect whole blood and plasma samples.
-
Perform a panel of coagulation assays:
-
D-dimer: A key marker of fibrin degradation; elevated levels can indicate active clotting and fibrinolysis.
-
Prothrombin Time (PT) / INR: Assesses the extrinsic coagulation pathway.
-
Activated Partial Thromboplastin Time (aPTT): Assesses the intrinsic coagulation pathway.
-
Fibrinogen: Levels can be elevated in inflammatory or prothrombotic states.
-
(Optional) Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM) for a global assessment of clot formation and lysis.
-
-
-
Data Review & Adjudication:
-
An independent Data Safety Monitoring Board (DSMB) reviews biomarker data and clinical reports at regular intervals.
-
Pre-defined stopping rules are enacted if a statistically significant increase in TE incidence or concerning trends in biomarkers are observed in the treatment arm versus the control arm.
-
Caption: Workflow for Long-Term Thrombotic Safety Monitoring.
Conclusion and Future Directions
Tranexamic acid has a well-established profile of efficacy and safety for both short- and long-term use across a variety of indications.[3][10][22] The overwhelming balance of evidence from large-scale meta-analyses suggests that TXA does not significantly increase the risk of thromboembolic events in the general population.[14][15][22] While alternatives like EACA and NSAIDs have their place, TXA often demonstrates superior or comparable efficacy in hemorrhage control.[5][9]
Future research on novel TXA derivatives should focus on enhancing potency, optimizing pharmacokinetic profiles for specific indications, and further minimizing potential side effects, however rare. The rigorous application of the experimental protocols outlined in this guide will be critical for validating the safety and efficacy of the next generation of antifibrinolytic agents.
References
- Consensus. (n.d.). Long Term Oral Tranexamic Acid Risks.
- Cap, A. P., et al. (2018). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. Transfusion.
- Taeuber, I., et al. (2021). Association of Intravenous Tranexamic Acid With Thromboembolic Events and Mortality: A Systematic Review, Meta-analysis, and Meta-regression. JAMA Surgery.
- Patsnap Synapse. (2024). What is the mechanism of Tranexamic Acid?
- Drugs.com. (2025). Tranexamic Acid Side Effects: Common, Severe, Long Term.
- Dr.Oracle. (2025). What is the risk of prothrombotic events with Tranexamic acid (TXA) dosage?
- Dr.Oracle. (2025). What is the mechanism of action of Tranexamic Acid (TXA)?
- Bofill Rodriguez, M., et al. (2018). Antifibrinolytics for heavy menstrual bleeding. Cochrane Database of Systematic Reviews.
- Li, Z., et al. (2024). Tranexamic acid may benefit patients with preexisting thromboembolic risk undergoing total joint arthroplasty: a systematic review and meta-analysis. Journal of Orthopaedic Surgery and Research.
- Martin, K., et al. (2011). Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery. European Journal of Cardio-Thoracic Surgery.
- NFP Physician. (2024). Alternative Treatments for Heavy Periods Other Than Birth Control.
- YMER. (n.d.). Comparative Efficacy of Tranexamic Acid vs. Epsilon-Aminocaproic Acid in Reducing Surgical Bleeding: A Comprehensive Review.
- Deranged Physiology. (n.d.). Tranexamic acid.
- Pharmacology Lectures. (2025). Pharmacology of tranexamic acid.
- YouTube. (2025). Efficacy and Safety of Tranexamic Acid in Noncardiac Arterial Procedures.
- ResearchGate. (2025). Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis.
- Drugs.com. (n.d.). Tranexamic acid Alternatives Compared.
- Oxford Academic. (n.d.). Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery.
- The Royal Women's Hospital. (n.d.). Treatment with medication.
- Dr. Michael Ruscio. (2021). How Natural Menorrhagia Treatments Can Improve Heavy Periods.
- Patel, G. (2014). Efficacy and Safety of Tranexamic Acid Versus ε-Aminocaproic Acid in Cardiovascular Surgery. The Annals of Pharmacotherapy.
- ResearchGate. (2025). (PDF) Association of Intravenous Tranexamic Acid With Thromboembolic Events and Mortality: A Systematic Review, Meta-analysis, and Meta-regression.
- NHS. (n.d.). Side effects of tranexamic acid.
- Healthline. (2019). Tranexamic Acid Side Effects and Possible Drug Interactions.
- ClinicalTrials.gov. (n.d.). Oral and Topical Tranexamic Acid for the Treatment of Melasma.
- Patsnap Synapse. (2024). What are the side effects of Tranexamic Acid?
- Al-Muries, A. A., et al. (2025). Randomized Clinical Trial on the Efficacy of Oral Tranexamic Acid Versus Topical Tranexamic Acid in Treatment of Melasma. Clinical, Cosmetic and Investigational Dermatology.
- Li, Z., et al. (2021). Efficacy and Safety of Long-Term Intravenous Tranexamic Acid Administration for Blood Management in Revision Surgery for Femoral Shaft Nonunion: A Retrospective Case-Control Study. Clinical and Applied Thrombosis/Hemostasis.
- ClinicalTrials.gov. (n.d.). Topical 5% Tranexamic Acid as a Treatment for Postinflammatory Hyperpigmentation Due to Acne Vulgaris.
- Bageorgou, F., et al. (2021). THE USE OF TRANEXAMIC ACID IN DERMATOLOGY. Acta Dermatovenerologica Croatica.
- ESOC 2022. (2022). TICH-NOAC: tranexamic acid for the treatment of novel oral anticoagulant-associated ICH.
- ResearchGate. (2021). (PDF) Study protocol: haemostatic efficacy and safety of preemptive antifibrinolysis with multidose intravenous tranexamic acid in elderly hip fracture patients: design of a prospective randomised controlled trial.
- Li, Z., et al. (2021). Efficacy and Safety of Long-Term Intravenous Tranexamic Acid Administration for Blood Management in Revision Surgery for Femoral Shaft Nonunion: A Retrospective Case-Control Study. Clinical and Applied Thrombosis/Hemostasis.
- Godier, A., et al. (2024). Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding. Frontiers in Medicine.
- ResearchGate. (2025). Safety of Tranexamic Acid in Women with Heavy Menstrual Bleeding: An Open-Label Extension Study.
- Myers, S. P., et al. (2021). Tranexamic acid evidence and controversies: An illustrated review. Research and Practice in Thrombosis and Haemostasis.
- Liu, H., et al. (2025). Comparing the efficacy and safety of oral versus intravenous tranexamic acid in spine surgery: a systematic review and meta-analysis of randomized controlled trials. European Spine Journal.
- Ghalamkarpour, F., et al. (2026). Tranexamic Acid for Hyperpigmentation Disorders: A Literature Review on Efficacy and Safety in Melasma and PIH. Journal of Cosmetic Dermatology.
- ClinicalTrials.gov. (n.d.). Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage.
- ResearchGate. (2025). Comparative efficacy and safety of tranexamic acid for melasma by different administration methods: A systematic review and network meta-analysis.
- Therkildsen, R. E., et al. (2020). Efficacy and Safety of Antifibrinolytic Drugs in Pediatric Surgery: A Systematic Review. Seminars in Thrombosis and Hemostasis.
- ResearchGate. (2025). Efficacy and Safety of Antifibrinolytic Drugs in Pediatric Surgery: A Systematic Review.
- OpenAnesthesia. (2022). Antifibrinolytics.
Sources
- 1. openanesthesia.org [openanesthesia.org]
- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Antifibrinolytics for heavy menstrual bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with medication | The Royal Women's Hospital [thewomens.org.au]
- 7. nfpphysician.com [nfpphysician.com]
- 8. pharmdexpert.com [pharmdexpert.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. consensus.app [consensus.app]
- 13. What are the side effects of Tranexamic Acid? [synapse.patsnap.com]
- 14. Association of Intravenous Tranexamic Acid With Thromboembolic Events and Mortality: A Systematic Review, Meta-analysis, and Meta-regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Tranexamic Acid Side Effects and Possible Drug Interactions [healthline.com]
- 18. drugs.com [drugs.com]
- 19. youtube.com [youtube.com]
- 20. Side effects of tranexamic acid - NHS [nhs.uk]
- 21. Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tranexamic acid evidence and controversies: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-4-(Aminomethyl)cyclohexanecarboxamide
Operational Safety Guide: trans-4-(Aminomethyl)cyclohexanecarboxamide
Executive Safety Summary
Status: Research Chemical / Intermediate Primary Hazard: Skin, Eye, and Respiratory Irritant (Inferred from Analog) Critical Action: Treat as a bioactive agent with potential antifibrinolytic properties. Do not handle on open benchtops without respiratory protection.
Immediate PPE Requirement:
-
Respiratory: N95/P100 Respirator or Certified Fume Hood.
-
Dermal: Nitrile Gloves (Min. 0.11 mm thickness).
-
Ocular: Safety Glasses with Side Shields (Goggles for powder handling).
Chemical Profile & Risk Assessment
Compound Identity:
-
IUPAC Name: trans-4-(Aminomethyl)cyclohexane-1-carboxamide[1][2]
-
Synonyms: Tranexamic Acid Amide; trans-AMCHA Amide.[1]
-
CAS Number: Not widely listed in commercial catalogs (Analog: Tranexamic Acid, CAS 1197-18-8).[1]
-
Molecular Formula: C₈H₁₆N₂O
-
Molecular Weight: 156.23 g/mol
Risk Assessment Logic (Causality): This compound is the amide derivative of Tranexamic Acid , a known antifibrinolytic drug.
-
Bioactivity Potential: As a structural analog to Tranexamic Acid, this amide may retain significant biological activity, specifically in inhibiting plasminogen activation. Unintended exposure could theoretically affect blood coagulation mechanisms.
-
Chemical Reactivity: The presence of a primary amine (-CH₂NH₂) and a primary amide (-CONH₂) creates a basic functionality.[1] This leads to a high probability of skin and eye irritation (H315, H319) upon contact.
-
Physical State Hazards: Likely a crystalline solid/powder. The low molecular weight and potential for electrostatic charging make dust inhalation (H335) a primary exposure vector during weighing.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE selection based on the specific operational scale.
| Operation | Scale | Hand Protection | Respiratory Protection | Eye Protection | Body Protection |
| Weighing / Aliquoting | < 100 mg | Nitrile (0.11 mm) | Fume Hood (Sash < 18") | Safety Glasses | Lab Coat |
| Bulk Transfer | > 100 mg | Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm) | N95 + Fume Hood | Chemical Goggles | Lab Coat + Sleeves |
| Solution Preparation | Any | Nitrile (0.11 mm) | Fume Hood | Safety Glasses | Lab Coat |
| Spill Cleanup | Solid | Double Nitrile | P100 / N95 Respirator | Chemical Goggles | Tyvek Suit (Optional) |
PPE Decision Logic Diagram
Caption: Decision logic for selecting appropriate PPE based on physical state and quantity of material handled.
Operational Handling Protocol
Objective: To solubilize this compound without generating airborne particulates.
Step 1: Preparation & Engineering Controls
-
Workspace: Verify fume hood face velocity is 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.
-
Materials: Pre-weigh solvent (Water, DMSO, or Methanol) in a tared vial to minimize open handling time.
Step 2: Weighing Procedure
-
Place the analytical balance inside the fume hood.
-
Open the stock container only when hands are inside the hood.
-
Transfer the solid using a disposable anti-static spatula.
-
Critical: Do not return excess powder to the stock container to prevent cross-contamination.
-
Recap the stock container immediately after transfer.
Step 3: Solubilization
-
Add the pre-measured solvent to the solid.
-
Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.
-
Labeling: Mark the vial with "Bioactive Amide - Irritant" and the date.
Handling Workflow Diagram
Caption: Step-by-step operational workflow for safe handling and solubilization.
Decontamination & Disposal
Spill Response:
-
Solid Spill: Do not sweep. Cover with a wet paper towel (soaked in water or ethanol) to dampen the powder, then wipe up. This prevents dust generation.
-
Liquid Spill: Absorb with standard lab mats or paper towels.
-
Surface Decontamination: Wipe the area with 70% Ethanol followed by a detergent solution.
Disposal Streams:
-
Solid Waste (Contaminated Weigh Boats/Gloves): Dispose of in the Solid Hazardous Waste bin. Label as "Amine/Amide Contaminated Solid."
-
Liquid Waste (Unused Solutions): Dispose of in the Basic Organic Waste stream (due to amine functionality). Do not mix with strong acids to avoid exothermic neutralization or potential precipitation.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3] Seek medical attention if irritation persists.
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5526, Tranexamic Acid (Acid Analog). Retrieved February 13, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Tranexamic Acid.[1][4] Retrieved February 13, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[3] Retrieved February 13, 2026, from [Link][1]
Sources
- 1. US20160250260A1 - Small molecule cellular reprogramming to generate neuronal cells - Google Patents [patents.google.com]
- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
